3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Description
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Properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITNWCAUPNRMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681031 | |
| Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-06-4 | |
| Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 944903-06-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its significant role as a scaffold in the development of potent kinase inhibitors for targeted cancer therapy.
Core Compound Data
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 944903-06-4 | [1][2][3][4][5] |
| Molecular Formula | C₅H₂BrClN₄ | [2][5] |
| Molecular Weight | 233.45 g/mol | [2][5] |
| IUPAC Name | This compound | [2][5] |
| Appearance | Solid | [5] |
| Melting Point | >189°C (decomposes) | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [5] |
| Purity | Typically ≥95% | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature for this specific CAS number. However, based on established synthetic routes for analogous pyrazolo[3,4-d]pyrimidine derivatives, a reliable two-step protocol can be proposed. This process involves the bromination of a pyrazolo[3,4-d]pyrimidine precursor followed by chlorination.
Proposed Synthetic Pathway
A plausible synthetic route starts from 1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one. This precursor would first undergo bromination at the 3-position, followed by a chlorination step to replace the hydroxyl group at the 6-position with a chlorine atom.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Bromination of 1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one.
-
-
Step 2: Chlorination of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
-
Suspend the dried 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.
-
Role in Drug Discovery and Development
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural similarity to the purine ring system of adenine, a key component of ATP. This allows derivatives of this scaffold to act as competitive inhibitors of ATP-binding sites in various kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, this compound serves as a versatile starting material for the synthesis of a wide range of kinase inhibitors.
The bromine and chlorine atoms on the pyrazolo[3,4-d]pyrimidine core provide reactive handles for further chemical modifications, such as Suzuki or Stille cross-coupling reactions at the 3-position (bromine) and nucleophilic aromatic substitution at the 6-position (chlorine). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Workflow in Kinase Inhibitor Drug Discovery
Caption: A typical workflow for developing kinase inhibitors.
Application in Targeting Specific Kinase Pathways
Research has demonstrated the utility of the 1H-pyrazolo[3,4-d]pyrimidine core in developing inhibitors for several important cancer-related kinases:
-
Bruton's Tyrosine Kinase (BTK) and Protein Tyrosine Kinase 6 (PTK6): Derivatives have been synthesized and evaluated as potent inhibitors of BTK and PTK6, which are implicated in B-cell malignancies and various solid tumors, respectively.[1]
-
Epidermal Growth Factor Receptor (EGFR): The scaffold has been employed to create inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.
-
Cyclin-Dependent Kinases (CDKs): The structural resemblance to ATP makes pyrazolo[3,4-d]pyrimidines effective scaffolds for the development of CDK inhibitors, which are crucial regulators of the cell cycle and are often dysregulated in cancer.
Signaling Pathway Context
The development of inhibitors based on the this compound core directly impacts cellular signaling pathways that drive cancer progression. For instance, inhibiting EGFR can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling cascade by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of targeted cancer therapies. Its utility as a core scaffold for kinase inhibitors is well-documented, and its reactive sites allow for extensive chemical modification to achieve desired biological activity and pharmacokinetic profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry and oncology drug development.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrazolo[3,4-d]pyrimidine, is a purine isostere, rendering it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance, particularly as a kinase inhibitor in cancer-related signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₄ | N/A |
| Molecular Weight | 233.45 g/mol | N/A |
| Melting Point | >189°C (decomposes) | [1] |
| Density (Predicted) | 2.128 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.20 ± 0.50 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| LogP (Predicted) | 1.5-2.0 (estimated) | N/A |
| Appearance | Solid | N/A |
Note: Predicted values are computationally derived and should be confirmed by experimental data. The LogP value is an estimation based on the structure and has not been experimentally determined in the available literature.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the validation of a compound's properties. This section outlines detailed methodologies for the determination of the key physicochemical parameters of this compound.
Synthesis of this compound
General Protocol for Chlorination:
-
Starting Material: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one.
-
Reagent: Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent for converting hydroxyl groups on pyrimidine rings to chlorine atoms.[2][3][4] The reaction may be carried out in excess POCl₃, which can also serve as the solvent. In some cases, the addition of a base like pyridine or N,N-dimethylaniline is used.[3]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add the 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one.
-
Carefully add an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for several hours (typically 2-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
The resulting precipitate, this compound, is then collected by filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
-
Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube setup can be used.
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
In a second determination, heat the sample rapidly to about 15-20°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). For a pure compound, this range should be narrow (0.5-2°C). The reported value of >189°C with decomposition indicates that the compound breaks down before or during melting.
-
Determination of Solubility
A qualitative and quantitative understanding of solubility is essential for formulation and in vitro assays.
Qualitative Solubility:
-
Procedure:
-
Add approximately 1-5 mg of the compound to a test tube.
-
Add 1 mL of the solvent (e.g., water, DMSO, methanol, ethanol) in portions.
-
Agitate the mixture vigorously after each addition.
-
Observe if the solid dissolves completely. The compound is reported to be slightly soluble in DMSO and methanol.[1]
-
Quantitative Solubility (Shake-Flask Method):
-
Procedure:
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent (e.g., DMSO, methanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent.
-
Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility in mg/mL or mol/L.
-
Determination of pKa
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different pH values, which affects its solubility and permeability.
Potentiometric Titration Method:
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
-
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.
Shake-Flask Method (Octanol-Water Partition Coefficient):
-
Procedure:
-
Prepare a solution of the compound in either n-octanol or water.
-
Add an equal volume of the other immiscible solvent (water or n-octanol, respectively) to a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Biological Context and Potential Applications
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Kinase Inhibition
Compounds with the pyrazolo[3,4-d]pyrimidine core have been shown to be potent inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration. Aberrant EGFR signaling is a key driver in many cancers.
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Given its structure, this compound is a promising candidate for investigation as a kinase inhibitor. The bromine and chlorine substituents can modulate the compound's electronic properties and its ability to form key interactions within the ATP-binding pocket of kinases.
Potential Signaling Pathways
While the specific molecular targets of this compound have not been explicitly elucidated in the available literature, based on the activity of related compounds, it is hypothesized to interact with and inhibit key kinases in oncogenic signaling pathways.
Hypothesized EGFR Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Hypothesized CDK Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the CDK-mediated cell cycle progression by this compound.
Conclusion
This compound is a synthetic heterocyclic compound with significant potential in drug discovery, particularly in the development of novel anti-cancer agents. Its physicochemical properties, while not yet fully characterized experimentally, suggest a compound with moderate lipophilicity and limited aqueous solubility. The provided experimental protocols offer a framework for the comprehensive characterization of this molecule. Based on its structural similarity to known kinase inhibitors, this compound is a prime candidate for screening against a panel of kinases, with a high probability of activity against those implicated in oncogenic signaling pathways such as EGFR and CDKs. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential.
References
- 1. This compound | 944903-06-4 [amp.chemicalbook.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mass Spectrometry Analysis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolo[3,4-d]pyrimidines are recognized for their structural similarity to purines, enabling them to interact with biological targets such as kinases, making them valuable scaffolds for the development of therapeutic agents.[1][2] This document outlines predicted fragmentation patterns, detailed experimental protocols, and relevant biological pathways to facilitate further research and application of this compound.
Molecular Profile and Predicted Mass Spectrometry Data
The fundamental characteristics of this compound are essential for its mass spectrometric analysis. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, which is a key identifier for the compound.
| Property | Value |
| Molecular Formula | C₅H₂BrClN₄ |
| Molecular Weight | 233.45 g/mol [3] |
| CAS Number | 944903-06-4[1][3] |
Predicted Major Mass Fragments (Electron Ionization - EI)
The following table summarizes the predicted major fragments for this compound under electron ionization (EI) conditions. These predictions are based on common fragmentation patterns of halogenated heterocyclic compounds and related pyrazolopyrimidines.[4][5] The molecular ion peak ([M]⁺) is expected to show a complex isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. For simplicity, the table lists the monoisotopic masses.
| m/z (Predicted) | Ion Formula | Fragment Lost | Description |
| 232/234/236 | [C₅H₂BrClN₄]⁺ | - | Molecular Ion ([M]⁺) |
| 197/199 | [C₅H₂Br N₄]⁺ | Cl | Loss of a chlorine radical |
| 153/155 | [C₅H₂ClN₃]⁺ | Br, HCN | Loss of a bromine radical and hydrogen cyanide |
| 126/128 | [C₄H₂ClN₂]⁺ | Br, N₂, HCN | Loss of bromine, molecular nitrogen, and hydrogen cyanide |
| 118 | [C₄H₂N₄]⁺ | Br, Cl | Loss of both halogen radicals |
| 91 | [C₄H₂N₂]⁺ | Br, Cl, HCN | Loss of both halogens and hydrogen cyanide |
Experimental Protocols
A standardized protocol is crucial for reproducible and accurate mass spectrometry results. The following provides a detailed methodology for the analysis of this compound using both Electrospray Ionization (ESI) for high-resolution mass determination and Electron Ionization (EI) for fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) using ESI-qTOF
This method is ideal for accurate mass determination and confirmation of the elemental composition.
Instrumentation:
-
A quadrupole time-of-flight (qTOF) mass spectrometer coupled with an electrospray ionization (ESI) source.[6]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Mass Spectrometer Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sampling Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C[7]
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: TOF MS
Fragmentation Analysis using GC-EI-MS
This technique is used to induce fragmentation and elucidate the structure of the molecule.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: EI
-
Electron Energy: 70 eV[5]
-
Source Temperature: 230 °C
-
Mass Range: m/z 40 - 400
-
Scan Speed: 1000 amu/s
Visualizations
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and a potential biological mechanism of action for this class of compounds.
References
- 1. This compound | 944903-06-4 [amp.chemicalbook.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted IR spectrum based on established computational methods, primarily Density Functional Theory (DFT), and comparison with structurally similar pyrazolo[3,4-d]pyrimidine derivatives. This document offers a comprehensive overview of the expected vibrational modes, a standardized experimental protocol for acquiring an IR spectrum, and a logical workflow for spectral analysis.
Predicted Infrared Spectral Data
The vibrational frequencies of this compound have been predicted using computational methods, which are known to provide reliable spectroscopic data, especially when benchmarked against related experimental findings.[1] The following table summarizes the predicted key IR absorption bands, their intensities, and the corresponding vibrational assignments. These predictions are crucial for the identification and characterization of this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Medium | N-H stretching of the pyrazole ring |
| ~1620 - 1580 | Strong | C=N stretching of the pyrimidine and pyrazole rings |
| ~1550 - 1500 | Strong | C=C stretching of the aromatic rings |
| ~1450 - 1350 | Medium | In-plane N-H bending |
| ~1300 - 1200 | Medium | C-N stretching |
| ~1100 - 1000 | Medium | C-H in-plane bending |
| ~800 - 750 | Strong | C-Cl stretching |
| ~700 - 650 | Medium-Strong | C-Br stretching |
| ~900 - 800 | Medium | Out-of-plane N-H bending |
| ~750 - 700 | Medium | Out-of-plane C-H bending |
Note: The predicted wavenumbers are based on theoretical calculations and may vary slightly from experimental values. The intensities are qualitative predictions (Strong, Medium, Weak).
Interpretation of the Spectrum
The predicted IR spectrum is characterized by several key absorption bands that are indicative of the molecule's functional groups and overall structure.
-
N-H Vibrations: A medium intensity band is expected in the region of 3100-3000 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. In-plane and out-of-plane N-H bending vibrations are predicted to appear in the 1450-1350 cm⁻¹ and 900-800 cm⁻¹ regions, respectively.
-
Aromatic System Vibrations: Strong bands between 1620 cm⁻¹ and 1500 cm⁻¹ are assigned to the C=N and C=C stretching vibrations of the fused pyrazolo[3,4-d]pyrimidine ring system. These are characteristic of the aromatic nature of the heterocyclic core.
-
Carbon-Halogen Vibrations: A strong absorption band is anticipated in the 800-750 cm⁻¹ range, which is characteristic of the C-Cl stretching vibration. The C-Br stretching vibration is expected to produce a medium to strong band at a lower frequency, typically in the 700-650 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions from various bending and stretching vibrations, including C-N stretching and C-H bending modes. This region is unique to the molecule and can be used for definitive identification when compared with a reference spectrum.
Detailed Experimental Protocol
The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method.
3.1. Materials and Equipment
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Gently grind approximately 100-200 mg of KBr powder in an agate mortar to a fine consistency. If necessary, dry the KBr under an infrared lamp or in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Mixing: Add 1-2 mg of the this compound sample to the ground KBr in the mortar.
-
Grinding: Thoroughly grind the mixture for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the homogeneity of the mixture.
-
Pellet Formation: Transfer a small amount of the mixture into the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.
-
Pellet Release: Carefully release the pressure and extract the die. A transparent or translucent KBr pellet containing the sample should be formed. If the pellet is opaque or brittle, the grinding and pressing steps should be repeated.
3.3. Spectral Acquisition
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of this compound.
Conclusion
This technical guide provides a foundational understanding of the infrared spectroscopic properties of this compound for researchers and professionals in the field of drug development. The presented predicted spectral data, in conjunction with the detailed experimental protocol and logical workflow, serves as a valuable resource for the characterization and quality control of this important heterocyclic compound. While the provided data is based on robust computational methods, experimental verification is recommended for definitive structural confirmation.
References
Solubility Profile of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for the heterocyclic compound 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. Given the importance of this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, understanding its solubility characteristics is crucial for successful drug discovery and formulation. This document summarizes known solubility information, details relevant experimental protocols for solubility determination, and provides visual representations of experimental workflows and the chemical principles governing solubility.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in common organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the information that has been reported. It is important to note that pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds often characterized by low aqueous solubility.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] | Qualitative |
| Ethanol | Not Specified | Data Not Available | - |
| Methanol | Not Specified | Data Not Available | - |
| Acetone | Not Specified | Data Not Available | - |
| Acetonitrile | Not Specified | Data Not Available | - |
| Chloroform | Not Specified | Data Not Available | - |
| N,N-Dimethylformamide (DMF) | Not Specified | Data Not Available | - |
| Tetrahydrofuran (THF) | Not Specified | Data Not Available | - |
| 1,4-Dioxane | Not Specified | Data Not Available | - |
| Ethyl Acetate | Not Specified | Data Not Available | - |
Note: The lack of specific data highlights the need for experimental determination of solubility for this compound in various solvents to support drug development activities.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of physicochemical profiling for any compound intended for pharmaceutical use. The "shake-flask" method is a widely recognized and reliable technique for measuring thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then determined.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizations
Experimental Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Factors Influencing Solubility of Heterocyclic Compounds
The solubility of a heterocyclic compound like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The following diagram illustrates the logical relationship between key molecular and solvent properties that determine solubility.
Caption: Factors Influencing Solubility of Heterocyclic Compounds.
References
Potential Kinase Inhibitory Activity of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to adenine, which facilitates competitive binding at the ATP-binding site of a wide array of protein kinases. This technical guide focuses on the potential kinase inhibitory activity of a specific derivative, 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. While direct quantitative kinase inhibition data for this exact compound is not extensively published, this document consolidates information on the activity of structurally related compounds, outlines detailed experimental protocols for its evaluation, and visualizes the key signaling pathways it is likely to modulate. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this and similar pyrazolo[3,4-d]pyrimidine derivatives in oncology and other disease areas driven by aberrant kinase activity.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural analogy to the purine ring of ATP allows it to function as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket of kinases.[1][2] This has led to the successful development of numerous potent and selective kinase inhibitors, some of which have progressed to clinical trials and regulatory approval.[1]
Derivatives of the pyrazolo[3,4-d]pyrimidine core have been shown to inhibit a diverse range of kinases implicated in cancer and other diseases. These include, but are not limited to, Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][3][4] The substituents on the pyrazolo[3,4-d]pyrimidine ring system play a crucial role in determining the potency and selectivity of these inhibitors. The bromine atom at the 3-position and the chlorine atom at the 6-position of the title compound, this compound, are key functional groups that can be exploited for further chemical modification to optimize its biological activity. This compound serves as a valuable intermediate in the synthesis of more complex kinase inhibitors.
Quantitative Kinase Inhibition Data of Related Compounds
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Kinase
| Compound ID | R1-substituent | R2-substituent | Src IC50 (µM) | Reference |
|---|---|---|---|---|
| 6e | -CH2-Cyclohexyl | 3-phenyl | 5.6 | [5] |
| 10c | -CH2-Cyclohexyl | 3-(4-hydroxyphenyl) | 5.1 |[5] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
| Compound ID | R-group at position 4 | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) | Reference |
|---|
| 12b | -NH-(4-fluorophenyl) | 0.016 | 0.236 |[2] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2
| Compound ID | Modifications | CDK2/cyclin A2 IC50 (µM) | Reference |
|---|---|---|---|
| 14 | Thioglycoside derivative | 0.057 | [6] |
| 13 | Pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidine scaffold | 0.081 | [6] |
| 15 | Thioglycoside derivative | 0.119 |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the kinase inhibitory activity and cytotoxic effects of this compound.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a luminescent ADP detection assay to measure kinase activity.
Objective: To determine the in vitro inhibitory activity of this compound against a panel of selected kinases (e.g., Src, EGFR, CDK2).
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinases (e.g., Src, EGFR, CDK2)
-
Kinase-specific substrates
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Potential Signaling Pathways for Inhibition
Based on the known targets of the pyrazolo[3,4-d]pyrimidine scaffold, this compound is likely to inhibit kinases involved in key cancer-related signaling pathways. The following diagrams illustrate the potential points of intervention for this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, and invasion. Its overexpression and activation are frequently observed in various cancers, making it an attractive therapeutic target.
CDK2 Signaling in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2), in complex with cyclin E and cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The extensive body of research on the pyrazolo[3,4-d]pyrimidine scaffold strongly suggests that this compound is likely to exhibit inhibitory activity against key oncogenic kinases such as Src, EGFR, and CDK2. This technical guide provides the necessary framework for its comprehensive evaluation, including detailed experimental protocols and an overview of the relevant signaling pathways. Further investigation into the synthesis of derivatives and a thorough in vitro and in vivo characterization are warranted to fully elucidate the therapeutic potential of this compound and its analogs in the treatment of cancer and other kinase-driven diseases.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
The Privileged Scaffold: A Technical Guide to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged" scaffold in modern medicinal chemistry, bearing a close structural resemblance to the endogenous purine ring system. This bioisosteric relationship allows it to function as an effective ATP-competitive inhibitor for a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. The strategic placement of reactive handles—specifically bromine and chlorine atoms—at the 3 and 6 positions, respectively, transforms the simple heterocyclic core into a versatile fragment for drug discovery. 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine serves as a key starting material, offering two distinct points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of this fragment's application, including its synthesis, biological targets, and the experimental protocols used to validate its derivatives as potential therapeutic agents.
Chemical Properties and Synthesis
The core fragment, this compound, is a solid with a melting point reported to be above 189°C (with decomposition). Its utility stems from the differential reactivity of the C-Cl and C-Br bonds, enabling selective and sequential chemical modifications.
A plausible synthetic route to this core fragment can be constructed from commercially available starting materials, involving a three-step process: cyclization, chlorination, and bromination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 190°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add a 10% potassium hydroxide (KOH) solution to the solid mass, followed by careful acidification with dilute hydrochloric acid (HCl) to a pH of 4-5.
-
Sonicate the mixture to break up any solids and collect the resulting white precipitate by suction filtration.
-
Wash the solid with ice-cold water and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Step 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend the 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~10-15 equivalents).
-
Add phosphorus pentachloride (PCl₅, 1 equivalent) to the suspension.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of this compound
-
Dissolve the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Targets and Activity of Derivatives
The this compound scaffold has been successfully employed to generate potent inhibitors against a variety of kinases and other enzymes implicated in cancer and other diseases. The following tables summarize the quantitative activity of representative derivatives.
| Target Kinase | Derivative/Compound | Activity (IC₅₀) | Cell Line | Reference |
| CDK2/cyclin A2 | Compound 14 (thioglycoside derivative) | 0.057 µM | - | [1][2] |
| CDK2/cyclin A2 | Compound 13 (triazolo derivative) | 0.081 µM | - | [1][2] |
| CDK2/cyclin A2 | Compound 15 (thioglycoside derivative) | 0.119 µM | - | [1][2] |
| VEGFR-2 | Compound 12b | 4.792 µM (IC₅₀ vs cell line) | T-47D | [3] |
| EGFR (Wild Type) | Compound 12b | 0.016 µM | - | |
| EGFR (T790M Mutant) | Compound 12b | 0.236 µM | - | |
| BRK/PTK6 | Compound 51 | Low nanomolar range | - |
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives.
| Cell Line | Cancer Type | Derivative/Compound | Activity (GI₅₀/IC₅₀) | Reference |
| HCT-116 | Colorectal Carcinoma | Compound 14 | 6 nM (IC₅₀) | [1][2] |
| MCF-7 | Breast Cancer | Compound 14 | 45 nM (IC₅₀) | [1][2] |
| HepG-2 | Hepatocellular Carcinoma | Compound 14 | 48 nM (IC₅₀) | [1][2] |
| MDA-MB-468 | Breast Cancer | Compound 12b | 3.343 µM (IC₅₀) | [3] |
| NCI-60 Panel | Various | Compound 15 (cyano pyrazole derivative) | 1.18 - 8.44 µM (GI₅₀) | |
| NCI-60 Panel | Various | Compound XVI (piperazine acetamide) | 1.17 - 18.40 µM (GI₅₀) | [4] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives.
Key Signaling Pathways
Derivatives of this compound modulate several critical signaling pathways involved in cancer progression. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of novel inhibitors.
Caption: CDK2 signaling in the G1/S cell cycle transition.
Caption: VEGFR-2 signaling cascade in angiogenesis.
Caption: EGFR downstream signaling via MAPK and PI3K/Akt.
Key Experimental Methodologies
The evaluation of novel compounds derived from the this compound scaffold involves a standardized set of in vitro assays to determine potency, selectivity, and cellular effects.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential tautomerism in 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document presents a theoretical framework and proposes methodologies for its study based on established principles and research on analogous structures.
The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous biologically active molecules, and understanding its tautomeric behavior is crucial for drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.
Potential Tautomeric Forms
The structure of this compound allows for proton migration between the nitrogen atoms of the pyrazole ring, leading to the existence of different tautomers. The most probable tautomers are the 1H and 2H forms, as depicted below. The relative stability of these tautomers is influenced by factors such as aromaticity, electronic effects of the substituents (bromo and chloro groups), and the surrounding solvent environment.
Caption: Potential N-H tautomers of 3-bromo-6-chloro-pyrazolo[3,4-d]pyrimidine.
Proposed Experimental Methodologies
A combination of spectroscopic and computational methods is recommended for a thorough investigation of the tautomeric equilibrium.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating tautomeric forms in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to distinguish between the 1H and 2H tautomers.
-
¹H NMR: The chemical shift of the N-H proton and the protons on the pyrimidine ring will differ between the tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the position of the proton.
-
¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide definitive evidence for the proton's location.
Experimental Protocol for NMR Analysis:
-
Dissolve this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature.
-
For unambiguous assignments, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Analyze the chemical shifts and coupling constants to identify the major and minor tautomers in each solvent.
UV-Vis Spectroscopy: Different tautomers possess distinct electronic structures and will therefore exhibit different absorption maxima (λ_max) in their UV-Vis spectra.
Experimental Protocol for UV-Vis Analysis:
-
Prepare dilute solutions of the compound in a range of solvents with varying polarities.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the spectra for the presence of multiple absorption bands, which may indicate the presence of more than one tautomer.
-
Correlate the changes in the spectra with solvent polarity to understand the influence of the environment on the tautomeric equilibrium.
X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Collect X-ray diffraction data from a suitable crystal.
-
Solve and refine the crystal structure to determine the precise location of all atoms, including the hydrogen atom on the pyrazole ring.
Computational Chemistry Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.
Computational Workflow: The following workflow can be employed to calculate the relative energies of the potential tautomers:
Caption: A typical computational workflow for studying tautomerism.
Protocol for DFT Calculations:
-
Build the 3D structures of the 1H and 2H tautomers.
-
Perform geometry optimization and frequency calculations in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Verify that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.
-
To model the effect of a solvent, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) and re-optimize the geometries in the desired solvent.
-
Calculate the relative electronic and Gibbs free energies of the tautomers to predict their relative populations.
Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the proposed experimental and computational studies.
Table 1: Predicted Relative Energies of Tautomers from DFT Calculations
| Tautomer | Gas Phase ΔE (kcal/mol) | Gas Phase ΔG (kcal/mol) | Solution (DMSO) ΔG (kcal/mol) |
| 1H | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| 2H | Calculated Value | Calculated Value | Calculated Value |
Table 2: Key NMR Chemical Shifts (Hypothetical Data in DMSO-d₆)
| Nucleus | 1H Tautomer (ppm) | 2H Tautomer (ppm) |
| N-H | Expected Shift | Expected Shift |
| C4a | Expected Shift | Expected Shift |
| C7a | Expected Shift | Expected Shift |
Table 3: UV-Vis Absorption Maxima (λ_max) in Different Solvents
| Solvent | λ_max (nm) |
| Hexane | Observed Value(s) |
| Dichloromethane | Observed Value(s) |
| Acetonitrile | Observed Value(s) |
| Methanol | Observed Value(s) |
Conclusion
The tautomerism of this compound is a critical aspect that influences its chemical and biological properties. Although direct experimental data is currently unavailable, this guide outlines a comprehensive theoretical and practical framework for its investigation. A combined approach of advanced spectroscopic techniques and computational modeling will enable a detailed understanding of the tautomeric landscape of this important heterocyclic system, thereby facilitating its potential applications in drug discovery and development.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine as a key building block. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the selective functionalization of this core through Suzuki coupling opens avenues for the synthesis of a diverse range of compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of drug discovery, it is frequently employed to synthesize biaryl and heteroaryl-aryl motifs, which are common features in biologically active molecules. The this compound core offers two distinct reaction sites for sequential and selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond under typical Suzuki coupling conditions, allowing for a chemoselective reaction at the C3-position. This enables the synthesis of 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediates, which can be further diversified at the C6-position in a subsequent step.
Chemoselectivity
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of selective functionalization of this compound. The oxidative addition of the palladium(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction temperature, the Suzuki coupling can be directed exclusively to the C3-position, leaving the C6-chloro substituent intact for subsequent transformations.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. This versatile scaffold is a key building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel bioactive molecules. These notes focus on the selective substitution of the chloro group at the C6 position, which is generally more activated towards nucleophilic attack than the bromo group at the C3 position. The provided protocols are designed to be a starting point for researchers, with the understanding that optimization may be necessary for specific nucleophiles and desired products.
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere of purines and appearing in numerous compounds with a wide range of biological activities, including kinase inhibition.[1][2] The di-halogenated derivative, this compound, offers two potential sites for nucleophilic aromatic substitution, allowing for the sequential introduction of different functionalities.
These application notes provide a general framework and specific protocols for the selective nucleophilic substitution at the C6 position, enabling the synthesis of a diverse library of 3-bromo-6-substituted-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Reaction Principle and Regioselectivity
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.
References
Application Notes and Protocol for the Amination of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the amination of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines a common method for introducing an amino group onto the pyrazolopyrimidine core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents. The described methodology is based on established nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination reactions, which are widely applicable to related heterocyclic systems.
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties. The functionalization of this core, particularly through the introduction of amino groups, is a critical step in the development of new therapeutic agents. The starting material, this compound, offers two reactive sites for substitution. Selective amination at either the C3 or C6 position can be achieved by carefully selecting the reaction conditions. This protocol focuses on the general amination of this substrate.
Two primary methods for the amination of aryl halides are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. SNAr reactions are typically effective for electron-deficient aromatic systems and can be promoted by heat or base. The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds with a wide range of amines and aryl halides under relatively mild conditions.[1][2]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the amination of halogenated pyrazolo[3,4-d]pyrimidines, based on analogous reactions reported in the literature. This data is intended to serve as a guideline for reaction optimization.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | None | DIPEA | EtOH | 90 | 12 | 75-85 | [3] |
| 2 | Aniline | None | HCl | Water | 80-100 | 24 | 70-90 | [4] |
| 3 | Morpholine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 80 | 4 | 80-95 | [5] |
| 4 | Primary Amine | Pd(OAc)2 / BrettPhos | LiHMDS | THF/Toluene | RT-100 | 12-24 | 70-90 | [2] |
| 5 | Ammonia | Pd(OAc)2 / Josiphos | K2CO3 | Dioxane/H2O | 100 | 18 | 60-80 | [2] |
Note: Yields are estimates based on similar reactions and may vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the amination of this compound. Two common procedures are described: a traditional SNAr approach and a palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for reactions with nucleophilic amines.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Ethanol (EtOH) or other appropriate polar aprotic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 2.0 eq) to the flask.
-
Add a suitable solvent, such as ethanol (EtOH).
-
Add a base, such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).[3]
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent to yield the aminated product.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a more general method applicable to a wider range of amines, including less nucleophilic ones.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or other inert atmosphere reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware and Schlenk line equipment
-
Celite for filtration
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., 1-5 mol% Pd2(dba)3) and the phosphine ligand (e.g., 2-10 mol% BINAP).[5]
-
Add this compound (1.0 eq) and the chosen amine (1.1 - 1.5 eq).
-
Add the base (e.g., 1.4 - 2.0 eq NaOtBu).[5]
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Combine the pure fractions and remove the solvent to afford the desired aminated product.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cssp.chemspider.com [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis and Evaluation of EGFR Inhibitors Derived from 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a well-established target for anticancer therapies.[2][3] The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors due to its structural similarity to the adenine base of ATP.[4][5] This document provides detailed protocols for the synthesis of novel EGFR inhibitors starting from 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine and their subsequent in vitro evaluation.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][6] This phosphorylation creates docking sites for various adaptor proteins, activating downstream pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[7] EGFR inhibitors block this cascade by competing with ATP for the kinase domain's binding site, thus preventing autophosphorylation and subsequent downstream signaling.
Synthetic Strategy
The synthesis of EGFR inhibitors from this compound typically involves a two-step process. First, a Suzuki or Stille cross-coupling reaction is performed at the C3-bromo position to introduce a variety of aryl or heteroaryl groups. This is followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the C6-chloro position to install various aniline or other amine-containing moieties. This modular approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis Protocol: General Procedure for the Synthesis of 3-Aryl-6-(arylamino)-1H-pyrazolo[3,4-d]pyrimidines
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination
-
In a sealed tube, combine the 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate from Step 1 (1.0 eq), the desired aniline derivative (1.5 eq), and a base such as Cs₂CO₃ or K₃PO₄ (2.0 eq).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed anhydrous solvent, such as 1,4-dioxane or toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the final 3-aryl-6-(arylamino)-1H-pyrazolo[3,4-d]pyrimidine product.
Biological Evaluation Protocols
1. In Vitro EGFR Kinase Inhibition Assay (TR-FRET) [1]
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
-
Reagent Preparation:
-
Dilute recombinant human EGFR kinase domain in kinase buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate and ATP in kinase buffer.
-
Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation using a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and normalize the data to controls (DMSO for 100% activity, a known potent inhibitor for 0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Cell Proliferation Assay (MTT Assay) [8][9][10]
This colorimetric assay assesses the effect of an inhibitor on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the old medium with 100 µL of the medium containing the test compound or vehicle (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the normalized viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
3. Cell-Based Phospho-EGFR Assay (ELISA-based) [11]
This assay measures the level of EGFR autophosphorylation within cells.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 90% confluence.
-
Starve the cells in low-serum media for 16-18 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Cell Fixing and Permeabilization:
-
Fix the cells with a fixing solution for 20 minutes at room temperature.
-
Wash the wells and add a quenching buffer to minimize background.
-
-
Immunodetection:
-
Block the wells and then add a primary antibody (anti-phospho-EGFR or anti-total-EGFR).
-
After incubation and washing, add an HRP-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Add a TMB substrate solution and allow color to develop.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value for the inhibition of EGFR phosphorylation.
-
Data Presentation
The following table summarizes the in vitro activity of representative 1H-pyrazolo[3,4-d]pyrimidine derivatives against EGFR.
| Compound ID | R1 (C3-position) | R2 (C6-position) | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | Cell Line | GI₅₀ (µM) | Reference |
| 8 | Phenyl | 4-methoxyaniline | - | - | A549 | >30 | [4] |
| 12b | Phenyl | 4-(4-methylpiperazin-1-yl)aniline | 0.016 | 0.236 | A549 | 8.21 | [11] |
| 15 | Imidazole-4-carbonitrile | Phenylamino | 0.135 | - | NCI-60 Panel | 1.18 - 8.44 | [8] |
| 16 | Imidazole-4-carboxylate | Phenylamino | 0.034 | - | NCI-60 Panel | 0.018 - 9.98 | [8] |
| 6b | Phenyl | N-methyl-N-(pyridin-4-yl)amine | - | - | MCF-7 | - | [12] |
| 6e | Phenyl | 4-(morpholin-4-yl)aniline | - | - | MCF-7 | - | [12] |
| 9e | Phenyl | N-(4-fluorophenyl)acetamide | - | - | MCF-7 | - | [12] |
| 9f | Phenyl | N-(4-chlorophenyl)acetamide | - | - | MCF-7 | - | [12] |
Note: The inhibitory activities and assay conditions may vary between different studies. Direct comparison of absolute values should be made with caution.
Conclusion
The this compound scaffold serves as a versatile starting material for the synthesis of potent and selective EGFR inhibitors. The synthetic and biological protocols outlined in this document provide a comprehensive framework for the design, synthesis, and in vitro characterization of novel EGFR-targeting anticancer agents. Through systematic modification of the C3 and C6 positions, researchers can explore the structure-activity relationships and optimize the pharmacological properties of this promising class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Testing Guidelines [rethinkingnsclc.com]
- 4. promega.com [promega.com]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. promega.com [promega.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of BRK/PTK6 Inhibitors from 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (BRK), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of invasive breast cancers and is often correlated with poor patient outcomes.[1][2] Unlike other Src-family kinases, BRK/PTK6 is not essential for normal cell proliferation, making it an attractive therapeutic target.[3] Its signaling pathways are implicated in promoting cancer cell proliferation, survival, migration, and resistance to chemotherapy.[2][4][5] Key downstream signaling pathways activated by BRK/PTK6 include the STAT3 and MAPK pathways.[4][5][6] The development of potent and selective BRK/PTK6 inhibitors is a promising strategy for targeted cancer therapy.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged core structure for developing kinase inhibitors.[3] This document provides detailed protocols for the synthesis of novel BRK/PTK6 inhibitors starting from the readily available intermediate, 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. The synthetic strategy involves sequential functionalization at the C6 and C3 positions of the pyrazolopyrimidine core, primarily through Buchwald-Hartwig amination and Suzuki cross-coupling reactions.
BRK/PTK6 Signaling Pathway
BRK/PTK6 acts as a signaling hub downstream of various receptor tyrosine kinases (RTKs) like EGFR and ERBB2 (HER2).[6] Upon activation, BRK/PTK6 phosphorylates a multitude of substrates, leading to the activation of several oncogenic pathways.
Caption: Simplified BRK/PTK6 signaling pathway and point of inhibition.
Experimental Protocols
General Synthetic Workflow
The synthesis of diverse BRK/PTK6 inhibitors from this compound follows a modular approach. The C6 chlorine is first displaced by various amines via a Buchwald-Hartwig amination, followed by a Suzuki cross-coupling reaction at the C3 position with a range of boronic acids or esters.
Caption: General workflow for the synthesis and evaluation of inhibitors.
Protocol 1: Synthesis of 3-Bromo-6-(substituted-amino)-1H-pyrazolo[3,4-d]pyrimidine (Intermediate)
This protocol details the Buchwald-Hartwig amination at the C6 position.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vials
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (2.5 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (to achieve a ~0.1 M concentration of the starting pyrimidine).
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 45-60 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-bromo-6-(substituted-amino)-1H-pyrazolo[3,4-d]pyrimidine intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-(Substituted-aryl)-6-(substituted-amino)-1H-pyrazolo[3,4-d]pyrimidine (Final Product)
This protocol describes the Suzuki cross-coupling at the C3 position.
Materials:
-
3-Bromo-6-(substituted-amino)-1H-pyrazolo[3,4-d]pyrimidine intermediate (from Protocol 1)
-
Aryl or heteroaryl boronic acid/ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 3-bromo intermediate (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in the dioxane/water solvent mixture.
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas.
-
Add Pd(dppf)Cl₂ (0.1 eq) to the mixture.
-
Heat the reaction at 90-100 °C under an inert atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine purity by HPLC.
Biological Evaluation Protocols
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the IC₅₀ value of synthesized compounds against the BRK/PTK6 enzyme.
Materials:
-
Recombinant human BRK/PTK6 enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute into the assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO (for control wells).
-
Add 2.5 µL of a 2x enzyme/substrate mixture (containing BRK/PTK6 and poly(Glu,Tyr)) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be close to the Kₘ value for BRK/PTK6.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Protocol 4: Cellular Assay (Colony Formation Assay)
This assay evaluates the anti-proliferative effects of the inhibitors on cancer cells.
Materials:
-
Breast cancer cell line with high BRK/PTK6 expression (e.g., MDA-MB-231, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed the cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared inhibitor-containing medium every 3-4 days.
-
When colonies are visible in the control wells, wash the plates twice with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Scan or photograph the plates. Quantify the colonies by dissolving the stain in 10% acetic acid and measuring the absorbance at 590 nm, or by using image analysis software.
-
Analyze the dose-dependent reduction in colony formation to assess the compound's cytostatic or cytotoxic effects.[3]
Data Presentation
Quantitative data from the synthesis and biological evaluations should be summarized for clear comparison.
Table 1: Synthesis and Biochemical Activity of BRK/PTK6 Inhibitors
| Compound ID | R¹ Substituent | R² Substituent (from Boronic Acid) | Yield (%) | BRK IC₅₀ (nM) |
| Ex-01 | 4-Fluoroaniline | 4-Hydroxyphenyl | 65 | 15.2 ± 3.1 |
| Ex-02 | Aniline | 4-Hydroxyphenyl | 71 | 35.8 ± 5.5 |
| Ex-03 | Benzylamine | 3-Pyridyl | 58 | 89.4 ± 11.2 |
| Ex-04 | Cyclopropylamine | 4-Methoxyphenyl | 75 | 42.1 ± 6.8 |
| 51 (Ref) | 4-Fluoroaniline | 4-Fluorophenyl | - | 3.37 ± 2.19[3] |
Note: Data presented are hypothetical examples for illustration purposes, except for reference compound 51. Yields are for the final Suzuki coupling step.
Table 2: Cellular Activity of Lead Compounds
| Compound ID | Cell Line | Colony Formation Inhibition (IC₅₀, µM) |
| Ex-01 | MDA-MB-231 | 2.5 ± 0.4 |
| Ex-01 | T47D | 1.8 ± 0.3 |
| Ex-02 | MDA-MB-231 | 8.1 ± 1.2 |
Note: Data presented are hypothetical examples for illustration purposes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Signaling by PTK6 [reactome.org]
Anwendungs- und Protokollhinweise zur Derivatisierung der N1-Position von 3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur chemischen Modifikation der N1-Position des 3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin-Gerüsts. Dieses Heterocycle ist ein wichtiger Baustein in der medizinischen Chemie, insbesondere für die Entwicklung von Kinase-Inhibitoren. Die hier beschriebenen Protokolle für die N1-Alkylierung und N1-Arylierung ermöglichen die Synthese einer Vielzahl von Analoga für das Screening in der Wirkstoffforschung.
Einleitung
Das Pyrazolo[3,4-d]pyrimidin-Gerüst ist ein sogenanntes "privilegiertes Gerüst" in der Arzneimittelentwicklung, da es als Isoster von Adenin an die ATP-Bindungsstelle vieler Kinasen binden kann.[1] Die Derivatisierung an der N1-Position des Pyrazolrings ist eine gängige Strategie, um die Selektivität und die pharmakokinetischen Eigenschaften von Inhibitoren zu modulieren. Die Einführung verschiedener aliphatischer und aromatischer Substituenten an dieser Position kann die Wechselwirkungen mit der Zielkinase maßgeblich beeinflussen und zu hochwirksamen und selektiven Wirkstoffkandidaten führen.[2]
Der Ausgangsstoff, 3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin, bietet mehrere reaktive Stellen für die weitere Funktionalisierung. Die selektive Derivatisierung an der N1-Position ist in der Regel der erste Schritt in einer Synthesesequenz, gefolgt von Kreuzkupplungsreaktionen an den Positionen 3 (Brom) und 6 (Chlor).
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren zur N1-Alkylierung und N1-Arylierung von 3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin. Diese Protokolle basieren auf etablierten Methoden für ähnliche heterocyclische Systeme und sollten je nach Substrat möglicherweise optimiert werden.
Protokoll 1: Allgemeine Vorschrift für die N1-Alkylierung
Dieses Protokoll eignet sich für die N1-Alkylierung von 3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin mit verschiedenen Alkylhalogeniden.
Materialien:
-
3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin (1.0 Äq.)
-
Natriumhydrid (60%ige Dispersion in Mineralöl, 1.2 Äq.)
-
Alkylierungsmittel (z.B. Alkylhalogenid, 1.1 Äq.)
-
Wasserfreies Dimethylformamid (DMF) oder Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchloridlösung
-
Ethylacetat
-
Gesättigte Kochsalzlösung (Sole)
-
Wasserfreies Natriumsulfat
-
Kieselgel für die Säulenchromatographie
Durchführung:
-
Eine Suspension von Natriumhydrid (1.2 Äq.) in wasserfreiem DMF wird unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) in einem geeigneten Reaktionsgefäß auf 0 °C gekühlt.
-
Eine Lösung von 3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin (1.0 Äq.) in wasserfreiem DMF wird langsam zu der Suspension von Natriumhydrid gegeben. Die Mischung wird 30 Minuten bei 0 °C gerührt.
-
Das Alkylierungsmittel (1.1 Äq.) wird langsam zugegeben. Die Reaktionsmischung wird anschließend langsam auf Raumtemperatur erwärmt und für 2-16 Stunden gerührt, bis die Reaktion gemäß Dünnschichtchromatographie (DC) abgeschlossen ist.
-
Die Reaktion wird vorsichtig durch die Zugabe von gesättigter wässriger Ammoniumchloridlösung beendet.
-
Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das N1-alkylierte Produkt zu isolieren.
Protokoll 2: Allgemeine Vorschrift für die N1-Arylierung (Chan-Lam-Kupplung)
Dieses Protokoll beschreibt die Kupfer-katalysierte N1-Arylierung mit Arylboronsäuren.
Materialien:
-
3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin (1.0 Äq.)
-
Arylboronsäure (1.5 - 2.0 Äq.)
-
Kupfer(II)-acetat (Cu(OAc)₂, 1.5 Äq.)
-
Pyridin (2.0 Äq.)
-
Dichlormethan (DCM) oder ein anderes geeignetes aprotisches Lösungsmittel
-
Gesättigte wässrige Natriumhydrogencarbonatlösung
-
Wasser
-
Gesättigte Kochsalzlösung (Sole)
-
Wasserfreies Natriumsulfat
-
Kieselgel für die Säulenchromatographie
Durchführung:
-
3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin (1.0 Äq.), die entsprechende Arylboronsäure (1.5 - 2.0 Äq.), Kupfer(II)-acetat (1.5 Äq.) und Pyridin (2.0 Äq.) werden in einem Reaktionsgefäß vorgelegt.
-
Wasserfreies DCM wird zugegeben und die Reaktionsmischung wird bei Raumtemperatur unter Luftatmosphäre für 24-48 Stunden kräftig gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser verdünnt und mit DCM extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit gesättigter wässriger Natriumhydrogencarbonatlösung und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das N1-arylierte Produkt zu erhalten.
Datenpräsentation
Die folgende Tabelle fasst repräsentative quantitative Daten für N-Alkylierungsreaktionen von Pyrazolo[3,4-c]pyridin-Gerüsten zusammen, die als Anhaltspunkt für die Derivatisierung von 3-Brom-6-chlor-1H-pyrazolo[3,4-d]pyrimidin dienen können.[3] Die Ausbeuten für N1- und N2-Isomere sind angegeben, da die Alkylierung an beiden Stickstoffatomen des Pyrazolrings erfolgen kann.
| Edukt (5-Halogen-1H-pyrazolo[3,4-c]pyridin) | Alkylierungsmittel | Base | Lösungsmittel | Temperatur | Zeit (h) | Produkt (N1-Isomer) Ausbeute (%) | Produkt (N2-Isomer) Ausbeute (%) |
| 5-Chlor-Derivat | MeI | K₂CO₃ | DMF | RT | 16 | 45 | 48 |
| 5-Brom-Derivat | BnBr | Cs₂CO₃ | ACN | 80 °C | 12 | 40 | 55 |
| 5-Chlor-Derivat | THP-Cl | NaH | THF | 0 °C bis RT | 2 | 15 | 70 |
| 5-Brom-Derivat | THP-Cl | NaH | THF | 0 °C bis RT | 2 | 18 | 65 |
MeI = Methyliodid, BnBr = Benzylbromid, THP-Cl = Tetrahydropyranylchlorid, RT = Raumtemperatur
Visualisierungen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf für die Synthese von N1-derivatisierten Pyrazolo[3,4-d]pyrimidinen und einen vereinfachten Signalweg, der die Rolle von Pyrazolo[3,4-d]pyrimidinen als Kinase-Inhibitoren darstellt.
Abbildung 1: Allgemeiner Arbeitsablauf für die N1-Derivatisierung.
Abbildung 2: Inhibition eines Kinase-Signalwegs durch Pyrazolo[3,4-d]pyrimidine.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microwave-assisted synthesis of substituted pyrazolo[3,4-d]pyrimidine derivatives, a scaffold of significant interest in drug discovery due to its role as a bioisostere of purines. The use of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine as a starting material allows for sequential, site-selective functionalization at the C3 and C6 positions, enabling the rapid generation of diverse chemical libraries. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown considerable potential as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Src kinase, which are implicated in cancer cell proliferation and survival.[1][2]
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be selectively performed at the C3-bromo position under microwave irradiation to introduce a variety of aryl and heteroaryl substituents.
A representative protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid is detailed below. This procedure is based on established methods for similar heterocyclic systems and should be optimized for specific substrates.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add the degassed solvent mixture (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.
The following table summarizes representative data for the microwave-assisted Suzuki-Miyaura coupling of a similar bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one, illustrating the typical conditions and yields that can be expected.[3]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 40 | 135 | 92 |
| 4-Fluorophenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 40 | 135 | 85 |
| Thiophene-2-boronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 40 | 135 | 78 |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a wide range of primary and secondary amines at the C6-chloro position of the pyrazolo[3,4-d]pyrimidine core, often after initial functionalization at the C3 position.
The following is a general protocol for the microwave-assisted Buchwald-Hartwig amination of a 6-chloro-pyrazolo[3,4-d]pyrimidine derivative with an amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[2]
Materials:
-
3-Aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Amine (1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., NaOtBu, 2.0 equivalents)
-
Solvent (e.g., Toluene or Dioxane)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine the 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol), palladium catalyst (0.025 mmol), and ligand (0.05 mmol).
-
Add the sodium tert-butoxide (2.0 mmol) and the desired amine (1.5 mmol).
-
Add the degassed solvent (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 130-150°C for 20-60 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired 6-amino-3-aryl-1H-pyrazolo[3,4-d]pyrimidine derivative.
The following table presents representative data for the microwave-assisted Buchwald-Hartwig amination of various aryl bromides with different amines, showcasing the efficiency of this method.[2]
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 10 | 150 | 89 |
| 1,4-Dibromobenzene | Phenothiazine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 10 | 150 | 56 |
| 1,4-Dibromobenzene | Acridine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 10 | 150 | 75 |
Visualization of Experimental Workflows and Signaling Pathways
The following diagram illustrates the general workflow for the microwave-assisted synthesis of disubstituted pyrazolo[3,4-d]pyrimidines.
Derivatives of this compound have been identified as potent inhibitors of CDK2 and Src kinases, crucial regulators of cell cycle and signaling pathways often dysregulated in cancer.
CDK2 Signaling Pathway
The following diagram illustrates a simplified CDK2 signaling pathway and the point of inhibition by the synthesized compounds.
Src Kinase Signaling Pathway
This diagram shows a simplified overview of the Src kinase signaling pathway and its inhibition.
References
- 1. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A1: In palladium-catalyzed cross-coupling reactions of heteroaryl polyhalides, the relative reactivity of the halogens is a key factor for selectivity. Generally, the order of reactivity for halogens in Suzuki coupling is I > Br > Cl > F.[1] Therefore, the bromine atom at the C3 position is expected to be significantly more reactive than the chlorine atom at the C6 position, allowing for selective coupling at the C3 position under carefully controlled conditions. The intrinsic electrophilicity of the ring carbons can also influence selectivity.[2]
Q2: What are the most common side reactions observed during the Suzuki coupling of this substrate?
A2: The most frequently encountered side reactions include:
-
Debromination: This is a significant issue where the bromo group is replaced by a hydrogen atom, leading to the formation of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.[3][4] This can be promoted by the base and certain catalyst systems.[3]
-
Homocoupling: The boronic acid reagent can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[5]
-
Catalyst Deactivation: The presence of the unprotected NH group on the pyrazole ring can lead to complexation with the palladium catalyst, inhibiting or deactivating it.[3]
Q3: Can microwave irradiation be beneficial for this reaction?
A3: Yes, microwave-assisted Suzuki coupling reactions can be highly efficient for heteroaromatic substrates.[3][4] Microwave heating can lead to significantly reduced reaction times and improved yields compared to conventional heating. It is a valuable tool for optimizing reaction conditions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Poor solubility of reagents. 4. Inappropriate choice of base or solvent. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst like a palladacycle. 2. Ensure thorough degassing of the reaction mixture by purging with an inert gas (Argon or Nitrogen) for an extended period.[6] 3. Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of solvents like dioxane/water or THF/water can be effective.[3][7] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents. The choice of base is critical in the transmetalation step.[6][8] |
| Significant debromination side product | 1. The catalyst system promotes hydrodehalogenation. 2. The base is promoting the debromination reaction. | 1. The use of specific ligands, such as XPhos, in combination with a suitable palladium source (e.g., XPhosPdG2), has been shown to minimize debromination in similar systems.[3][4] 2. While a base is necessary, its nature can influence side reactions. A screen of bases may be required to find one that minimizes this side reaction.[3] |
| Formation of homocoupled boronic acid byproduct | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | 1. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[5][6] 2. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring complete in-situ reduction of a Pd(II) source can mitigate this.[5] |
| Reaction stalls before completion | 1. Catalyst deactivation over time. 2. Degradation of the boronic acid. | 1. The unprotected NH group may be interfering. Consider N-protection of the pyrazole ring if other optimization strategies fail. 2. Boronic acids can degrade, especially at elevated temperatures. Use a slight excess of the boronic acid (1.1-1.5 equivalents).[6] Some boronic acids have limited stability; using freshly prepared or high-purity reagents is recommended. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling reaction.
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling
This protocol is designed as a starting point for the optimization of the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.2 eq.), and the base (2 eq.).[6]
-
Add the palladium catalyst (5 mol%).
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[6]
-
Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings (Minimizing Debromination)
This protocol is recommended when debromination is a significant side reaction, based on findings for similar heteroaromatic systems.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2.5-5 mol%)
-
Ligand (e.g., XPhos, 5-10 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Degassed solvent (e.g., THF/water or EtOH/water, 4:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid (1.5 eq.), the palladium pre-catalyst, the ligand, and the base.[3]
-
Add the degassed solvent mixture.
-
Seal the vial tightly with a septum cap.
-
Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 110-135 °C) for a set time (e.g., 30-60 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Catalytic Cycle of Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent synthetic strategy involves a multi-step process that typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential halogenation. A representative synthetic pathway starts from a suitable pyrazole precursor, which is then cyclized to form a dihydroxypyrazolo[3,4-d]pyrimidine. This intermediate subsequently undergoes chlorination, often with phosphorus oxychloride (POCl₃), to yield a dichloro derivative. The final step is a regioselective bromination, commonly achieved using N-Bromosuccinimide (NBS), to introduce the bromine atom at the 3-position of the pyrazole ring.
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
A2: The chlorination of hydroxypyrimidines is a critical step where side reactions can significantly impact yield and purity. Key parameters to control include:
-
Temperature: Excessive temperatures can lead to decomposition and the formation of tar-like byproducts.
-
Reaction Time: Prolonged reaction times may result in over-chlorination or degradation of the desired product.
-
Moisture Control: The reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the chlorinated product back to the starting hydroxypyrimidine and the formation of phosphoric acid byproducts, which can complicate purification.
-
Reagent Stoichiometry: Using a significant excess of POCl₃ is common but can make work-up more challenging. The use of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction and may allow for the use of a lower excess of the chlorinating agent.
Q3: How can I improve the regioselectivity of the bromination step?
A3: Achieving high regioselectivity in the bromination of the pyrazolo[3,4-d]pyrimidine core is crucial. The pyrazole ring has multiple positions that could potentially be brominated. To favor bromination at the C3 position:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of such heterocyclic systems.
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Solvent: The choice of solvent can influence the reaction's selectivity. Aprotic solvents are generally preferred.
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Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
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Protecting Groups: In some cases, the use of protecting groups on the pyrazole nitrogen (N1) can direct the bromination to the desired position.
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A4: Purification of this compound can be challenging due to the presence of structurally similar impurities. Common impurities include:
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Starting materials: Unreacted 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
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Isomeric byproducts: Bromination at other positions on the pyrazole or pyrimidine ring.
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Di-brominated products: Introduction of a second bromine atom.
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Hydrolyzed products: If moisture is present during work-up, the chloro group can be hydrolyzed back to a hydroxyl group.
Purification is typically achieved through column chromatography on silica gel. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is necessary to separate these closely related compounds. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Chlorination | - Ensure anhydrous conditions. Dry all glassware and use anhydrous solvents. - Increase the reaction temperature or prolong the reaction time, monitoring by TLC. - Consider the addition of a tertiary amine base (e.g., pyridine, DIPEA) to activate the substrate. |
| Incomplete Bromination | - Verify the quality of the NBS; it can degrade over time. - Use a radical initiator (e.g., AIBN, benzoyl peroxide) if a free-radical mechanism is desired. - Increase the stoichiometry of NBS, but be mindful of potential di-bromination. |
| Product Degradation | - Avoid excessive heating during both the reaction and the work-up. - Ensure the work-up procedure effectively neutralizes any acidic byproducts from the chlorination step. |
| Mechanical Losses | - Optimize the extraction and purification steps to minimize loss of product. - Be cautious during solvent removal, as the product may be volatile under high vacuum at elevated temperatures. |
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Troubleshooting Recommendation |
| Formation of Regioisomers during Bromination | - Optimize the bromination reaction conditions: try different solvents and lower the reaction temperature. - Investigate the use of protecting groups on the pyrazole nitrogen to direct bromination to the C3 position. |
| Over-bromination (Di-bromination) | - Reduce the equivalents of NBS used. - Add the NBS portion-wise to the reaction mixture to maintain a low concentration. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Hydrolysis of the Chloro Group | - Ensure a completely anhydrous work-up. - Use a non-aqueous work-up if possible. - Quench the reaction mixture with ice-cold water and immediately extract the product into an organic solvent. |
| Incomplete Chlorination | - If the starting material for the bromination step is a mixture of chlorinated and non-chlorinated species, the final product will also be a mixture. Ensure the purity of the 6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. |
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on general synthetic methods for this class of compounds. Optimization may be required for specific substrates and scales.
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 eq.) and urea (2 eq.) is heated at 180-190 °C for 2-3 hours. The reaction mixture is then cooled to room temperature, and the solid residue is triturated with hot water, filtered, and dried to afford the product.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 eq.) is added to phosphorus oxychloride (POCl₃, 5-10 eq.). A catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.2 eq.) is added. The mixture is heated to reflux (around 110 °C) for 4-6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with cold water, and dried.
Step 3: Synthesis of this compound
To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF), N-Bromosuccinimide (NBS) (1.0-1.2 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours, while monitoring the progress by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions during the chlorination step.
Caption: Potential side reactions during the bromination step.
Purification challenges of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering purification challenges with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Question: My final product shows a persistent impurity with a similar polarity after column chromatography. How can I resolve this?
Answer:
This is a common challenge when dealing with structurally related impurities. Here are several strategies you can employ:
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Optimize your chromatographic conditions:
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Solvent System Gradient: Switch from isocratic elution to a shallow gradient. A slow, gradual increase in the polar solvent can help resolve compounds with very similar retention factors (Rf).
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Solvent System Composition: Experiment with different solvent systems. If you are using a standard ethyl acetate/hexane system, consider trying dichloromethane/methanol or toluene/acetone systems. The change in solvent selectivity can alter the elution order and improve separation.
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Stationary Phase: If using standard silica gel, consider switching to a different stationary phase. Alumina (basic or neutral) can be effective for nitrogen-containing heterocyclic compounds. Alternatively, for very challenging separations, reverse-phase chromatography (C18) with a suitable aqueous/organic mobile phase may provide the necessary resolution.
-
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Recrystallization: This is often a highly effective method for removing closely related impurities. The choice of solvent is critical.
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Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water). The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurity remains either soluble or insoluble at all temperatures.
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Slow Cooling: Allow the heated solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
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Chemical Treatment:
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If the impurity is a result of incomplete reaction (e.g., a starting material), consider a reaction work-up that includes a wash with a dilute acid or base to remove unreacted starting materials or byproducts with different acid-base properties.
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Question: I am experiencing low recovery of my product after purification. What are the likely causes and how can I improve the yield?
Answer:
Low recovery can be attributed to several factors throughout the purification process.
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Column Chromatography:
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Adsorption onto Silica: Pyrazolo[3,4-d]pyrimidines, being basic in nature, can sometimes irreversibly adsorb to acidic silica gel. This can be mitigated by pre-treating the silica with a small amount of a basic modifier like triethylamine (0.1-1%) in your mobile phase.
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Product Streaking/Tailing: This can lead to broad fractions and difficulty in isolating the pure compound, resulting in lower isolated yields. Tailing can be caused by overloading the column or interactions with the stationary phase. Using a smaller sample load or adding a modifier to the mobile phase can help.
-
-
Recrystallization:
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Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. In this case, a less polar co-solvent can be added to reduce the solubility of the product and induce precipitation.
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Premature Crystallization: If the product crystallizes too quickly during hot filtration, you may lose a significant amount of product. Ensure your filtration apparatus is pre-heated.
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Incomplete Precipitation: Ensure sufficient time is given for crystallization at low temperatures.
-
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Product Instability:
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Although pyrazolo[3,4-d]pyrimidines are generally stable, prolonged exposure to harsh conditions (strong acids/bases or high temperatures) during purification could potentially lead to degradation. Minimize the time the compound spends in such conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Based on common synthetic routes, potential impurities include:
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Starting Materials: Unreacted precursors from the initial cyclization or subsequent halogenation steps.
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Over-brominated or Over-chlorinated Species: Depending on the reaction conditions, di-brominated or di-chlorinated pyrazolopyrimidines can form.
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Hydrolyzed Byproducts: The chloro-substituent can be susceptible to hydrolysis to the corresponding hydroxyl derivative, particularly during aqueous work-ups or on silica gel.
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Isomers: In some synthetic pathways, the formation of constitutional isomers is possible.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for normal phase silica gel chromatography would be a mobile phase of ethyl acetate in hexane or dichloromethane in methanol. Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation by Thin Layer Chromatography (TLC). The addition of a small amount of triethylamine (e.g., 0.1%) to the mobile phase can improve peak shape and reduce tailing for this basic compound.
Q3: Can I use recrystallization as the sole purification method?
A3: In some cases, yes. If the crude product is relatively clean (>90% pure) and the impurities have significantly different solubility profiles, a single recrystallization can be sufficient to achieve high purity. However, for more complex impurity profiles, a combination of column chromatography followed by recrystallization is often the most effective strategy.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity by chromatography and confirms the molecular weight of the main component and any impurities.
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High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV), HPLC can provide quantitative data on the purity of the sample.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolving power for complex mixtures. | Can be time-consuming and require large solvent volumes. Potential for product loss on the stationary phase. | Initial purification of crude reaction mixtures with multiple components. |
| Recrystallization | Can yield very high purity product. Scalable. | Requires finding a suitable solvent. Can have lower yields if the product has some solubility at low temperatures. | Final purification step to remove minor impurities and obtain crystalline material. |
| Acid-Base Extraction | Good for removing acidic or basic impurities. | Only applicable if the product and impurities have different acid-base properties. | Work-up step to remove certain types of byproducts or unreacted starting materials. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Swirl to create a uniform slurry.
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Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica bed. Add a thin layer of sand to the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
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Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating.
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Dissolution: In an appropriately sized flask, add the chosen solvent to the crude product and heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: A general experimental workflow from synthesis to purified and analyzed product.
Preventing debromination in reactions with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. The focus is on preventing the common side reaction of debromination during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 3-position of the pyrazolopyrimidine core is replaced by a hydrogen atom.[1] This leads to the formation of a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine byproduct, which reduces the yield of the desired coupled product and complicates purification. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2]
Q2: What are the primary causes of debromination?
A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This species can arise from several sources and factors within the reaction mixture:
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Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the formation of Pd-H.[1]
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Catalyst System: Highly active palladium catalysts can sometimes favor the debromination pathway.[1]
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Hydrogen Donors: Trace amounts of water, alcohols, or amines in the reaction can act as hydride sources.[1]
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Substrate Reactivity: While aryl iodides are generally more susceptible to hydrodehalogenation than aryl bromides, the electron-deficient nature of the pyrazolopyrimidine ring can influence reactivity.[1][3]
Q3: How can I detect the debrominated byproduct in my reaction mixture?
A3: The most common methods for detecting the debrominated byproduct are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the desired product from the byproduct and identify them based on their respective mass-to-charge ratios. You can also monitor the reaction progress using Thin Layer Chromatography (TLC), though co-elution of the product and byproduct may occur.
Troubleshooting Guides
Issue 1: Significant formation of the debrominated byproduct in Suzuki-Miyaura coupling.
If you are observing a high percentage of the debrominated byproduct during a Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Step 1: Evaluate and Change the Base
Strong bases or those that can act as hydride sources can promote debromination.
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Recommendation: Switch from strong bases like NaOH or KOH, or amine bases, to weaker inorganic bases.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in minimizing this side reaction.[1] The involvement of the base in promoting debromination has been confirmed in studies with similar heterocyclic systems.[4]
Step 2: Change the Solvent
Solvents like DMF and alcohols can promote hydrodehalogenation.[1]
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Recommendation: Switch to a non-polar aprotic solvent. Toluene is a good first choice as it is less likely to act as a hydride donor.[1] Dioxane can also be considered.
Step 3: Modify the Catalyst System
The choice of palladium precursor and, more importantly, the phosphine ligand is critical.
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Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos or SPhos have been shown to promote the desired reductive elimination of the product over the debromination pathway.[1] For challenging substrates, a pre-catalyst like XPhos Pd G2 can be particularly effective in avoiding debromination.[5]
Step 4: Adjust Reaction Temperature
Higher temperatures can sometimes increase the rate of the debromination side reaction.
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Recommendation: Lower the reaction temperature. The activation energy for hydrodehalogenation can be higher than for the desired coupling, so reducing the temperature can suppress the side reaction more significantly.[1]
Optimized Conditions from Literature for a Similar System:
| Parameter | Condition | Rationale | Reference |
| Catalyst | XPhosPdG2 / XPhos | Tandem catalyst system to avoid debromination. | [5] |
| Base | K₂CO₃ or K₃PO₄ | Weaker inorganic bases are less prone to promoting Pd-H formation. | [1][4] |
| Solvent | Dioxane or Toluene | Non-polar aprotic solvents that do not act as hydride donors. | [1] |
| Temperature | 80-110 °C (Microwave) | Controlled heating can improve reaction efficiency while minimizing side reactions. | [4][5] |
Issue 2: Debromination during Buchwald-Hartwig Amination.
The principles for avoiding debromination in Buchwald-Hartwig amination are similar to those for Suzuki-Miyaura coupling, focusing on preventing the formation of Pd-H intermediates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nucleophilic Substitution of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of nucleophilic substitution reactions involving 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution on this compound.
Issue 1: Low to No Product Yield
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Question: I am not getting any product, or the yield is very low. What are the possible causes and how can I fix it?
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Answer: Low or no yield in this reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:
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Insufficiently Activated Ring: The pyrazolo[3,4-d]pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. However, the reactivity can be further influenced by the reaction conditions.
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Poor Leaving Group: In nucleophilic aromatic substitution (SNAr), the reactivity order of halogens as leaving groups is generally F > Cl > Br > I.[1] In the case of this compound, the chloro group at the 6-position is expected to be more labile than the bromo group at the 3-position.
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Weak Nucleophile: The strength of the nucleophile is critical. If the nucleophile is too weak, the reaction may not proceed. Consider using a stronger nucleophile, for example, an alkoxide instead of an alcohol.[1]
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Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to degradation of starting materials or products. A stepwise increase in temperature is recommended. Microwave irradiation can also be a valuable tool to increase reaction rates and yields.[1][2]
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Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[1]
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Unsuitable Base: For reactions involving amine or alcohol nucleophiles, a base is often required. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to quench the generated acid.[1] For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more nucleophilic alkoxide.[1]
-
Issue 2: Formation of Multiple Products (Regioisomers)
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Question: I am observing the formation of two or more products. How can I improve the regioselectivity of the reaction?
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Answer: The formation of regioisomers is a common challenge with di-substituted pyrimidines. In this compound, substitution can occur at either the C6 (chloro) or C3 (bromo) position.
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Electronic Effects: The pyrimidine ring is electron-deficient, and nucleophilic attack is generally favored at the C4 and C6 positions. The fused pyrazole ring further influences the electronics. In general, for dichloropyrimidines, substitution is favored at the C4 position.[1] For the this compound system, the chloro group at the 6-position is generally more susceptible to nucleophilic attack than the bromo group at the 3-position.
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Kinetic vs. Thermodynamic Control: The reaction may be under kinetic or thermodynamic control. The kinetic product is formed faster, while the thermodynamic product is more stable.[3][4][5][6][7] To favor the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times are generally required.
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Nature of the Nucleophile: The nature of the nucleophile can also influence regioselectivity. Bulky nucleophiles may preferentially attack the less sterically hindered position.
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Issue 3: Di-substitution Instead of Mono-substitution
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Question: I am getting a significant amount of the di-substituted product. How can I favor mono-substitution?
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Answer: The formation of di-substituted products can be a problem when both halogens are reactive. To favor mono-substitution, consider the following:
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Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile.
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Reaction Temperature: Lowering the reaction temperature can help to improve selectivity for mono-substitution.
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Nucleophile Reactivity: Using a less reactive nucleophile can also improve selectivity.
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Issue 4: Side Reactions
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Question: I am observing unexpected side products. What are the common side reactions and how can I avoid them?
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Answer: Besides di-substitution, other side reactions can occur:
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Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.[1] Using a non-nucleophilic, polar aprotic solvent like DMF or DMSO is recommended.
-
Hydrolysis: The chloro group can be susceptible to hydrolysis, especially in the presence of water and base. Ensure that the reaction is carried out under anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which position (C3 or C6) of this compound is more reactive towards nucleophiles?
A1: The C6 position is generally more reactive towards nucleophilic attack. This is due to the electronic withdrawing nature of the pyrimidine nitrogens, which makes the C6 position more electron-deficient and thus more susceptible to nucleophilic attack. The chloro group is also a better leaving group in SNAr reactions on such heterocyclic systems compared to the bromo group.
Q2: What are the best general conditions for nucleophilic substitution on this scaffold?
A2: While optimal conditions depend on the specific nucleophile, a good starting point is to use a polar aprotic solvent such as DMF or DMSO, with a non-nucleophilic base like DIPEA for amine nucleophiles, or a strong base like NaH for alcohol nucleophiles. The reaction is typically heated, with temperatures ranging from room temperature to 100 °C or higher.
Q3: Can I selectively substitute the bromo group at the C3 position?
A3: Selective substitution at the C3 position is challenging due to the higher reactivity of the C6 position. However, it might be possible under certain conditions, potentially by first substituting the C6 position and then performing a second substitution at the C3 position, possibly under different reaction conditions or with a more reactive nucleophile. Alternatively, a metal-catalyzed cross-coupling reaction might be more suitable for selective functionalization at the C3 position.
Q4: How does the N-H proton of the pyrazole ring affect the reaction?
A4: The N-H proton is acidic and can be deprotonated by a strong base. This can potentially influence the electronic properties of the ring system and the regioselectivity of the reaction. In some cases, N-alkylation might occur as a side reaction if an alkylating agent is present. It is common to protect the pyrazole nitrogen before carrying out further transformations.
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions for nucleophilic substitution on related pyrazolo[3,4-d]pyrimidine systems, extracted from the literature. These can serve as a guide for optimizing your reaction.
Table 1: Amination Reactions
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminobenzoic acid | Isopropanol | - | Reflux | 16-18 | - | [8] |
| Anhydrous piperazine | Isopropanol | - | Reflux | 6 | 70 | [9] |
| Various amines | EtOH | pTSA | 90 | - | - | [10] |
| Methylamine | THF | - | 20 | 5 | 71 | [11] |
Table 2: Thiolation Reactions
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl/Aryl thiols | Acetonitrile | - | Room Temp | - | High | [12] |
Table 3: Alkoxylation Reactions
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Methanol | NaOMe | Reflux | - | - | General Condition |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
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To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or 2-propanol) is added the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
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The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
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The precipitated product is collected by filtration, washed with water, and dried.
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The crude product is then purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting low conversion rates in 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine functionalization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. The content is designed to address common challenges encountered during functionalization reactions, such as low conversion rates, side product formation, and regioselectivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound through common cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Coupling
Question: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve the conversion rate?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are often due to a few key factors: catalyst deactivation, suboptimal reaction conditions, or side reactions like dehalogenation. The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring can make these couplings challenging.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often more effective. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized system. Pre-catalysts such as XPhos Pd G2 or G3 can also improve results by ensuring the formation of the active Pd(0) species.
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids. The solvent system also needs careful consideration. A mixture of an organic solvent like 1,4-dioxane or DME with water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed efficiently. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[1] However, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of side products. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Side Reactions: A common side reaction is the debromination of the starting material.[1] This can be minimized by using a well-degassed solvent and maintaining an inert atmosphere throughout the reaction. The choice of catalyst and ligand can also influence the extent of this side reaction.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on this compound and observing incomplete conversion and the formation of side products. What can I do to optimize this reaction?
Answer:
Buchwald-Hartwig amination on halogenated pyrazolopyrimidines can be challenging due to potential catalyst inhibition by the nitrogen atoms in the heterocyclic core and the reactivity of the two different halogen atoms.
Troubleshooting Steps:
-
Ligand Choice: The use of sterically hindered biarylphosphine ligands is crucial to prevent catalyst inhibition and promote efficient reductive elimination. Ligands like XPhos, SPhos, or RuPhos are often good choices.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can also influence the regioselectivity of the reaction.
-
Regioselectivity: With two different halogens, regioselectivity can be a concern. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. To favor substitution at the 3-position (bromo), milder conditions (lower temperature, carefully chosen ligand) might be beneficial. For substitution at the 6-position (chloro), more forcing conditions might be necessary after the 3-position has been functionalized.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform a nucleophilic aromatic substitution with an amine on this compound, but the reaction is sluggish and gives a mixture of products. How can I improve the outcome?
Answer:
The pyrazolo[3,4-d]pyrimidine core is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution. However, the reactivity of the two halogen positions can differ, and reaction conditions need to be controlled to achieve the desired outcome.
Troubleshooting Steps:
-
Regioselectivity: In SNAr reactions on similar dihalogenated pyrazolopyrimidines, the chlorine at the 6-position is often more susceptible to nucleophilic attack than the bromine at the 3-position. This is due to the electronic effects of the fused ring system. To achieve selective substitution at the 6-position, the reaction can often be carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO.
-
Reaction Conditions: The addition of a base, such as diisopropylethylamine (DIPEA) or K₂CO₃, is often necessary to neutralize the H-X formed during the reaction and drive it to completion.[2]
-
Nucleophile Choice: The nucleophilicity of the amine will significantly impact the reaction rate. More nucleophilic amines will react more readily and may allow for lower reaction temperatures.
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to avoid the formation of di-substituted products if mono-substitution is desired.
Quantitative Data from Related Systems
While specific yield data for a wide range of functionalizations on this compound is not extensively available in the cited literature, the following tables provide representative data from closely related pyrazolopyrimidine systems to guide optimization efforts.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxyphenyl | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | 12h | 9 (91% debromination) |
| 2 | 4-Methoxyphenyl | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 40 | 89 |
| 3 | Phenyl | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 40 | 74 |
| 4 | 4-Fluorophenyl | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 40 | 78 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines [3]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos | LiOtBu | Toluene | 100 | 95 |
| 2 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos | NaOtBu | Toluene | 100 | 98 |
| 3 | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Dioxane | RT | 90 |
Experimental Protocols
The following are generalized protocols for key functionalization reactions. These should be adapted and optimized for the specific substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water or EtOH/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-135 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
In a reaction vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., DIPEA, 2.0-3.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.
Decision Tree for Functionalization Strategy
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected byproducts during the synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guides and FAQs
Q1: My final product shows a lower yield than expected and the presence of multiple spots on TLC. What are the likely impurities?
A1: Lower yields and multiple TLC spots suggest the presence of unreacted starting materials or the formation of side products. The most common impurities in this synthesis are:
-
Unreacted 6-chloro-1H-pyrazolo[3,4-d]pyrimidine: This is your starting material for the bromination step. Its presence indicates incomplete bromination.
-
Di-brominated Byproduct (3,4-dibromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine): Over-bromination can lead to the introduction of a second bromine atom, likely at the 4-position of the pyrazolopyrimidine core.
-
Isomeric Byproduct (4-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine): While the 3-position is generally more susceptible to electrophilic bromination, some substitution at the 4-position might occur depending on the reaction conditions.
-
Hydrolysis Product (3-bromo-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine): If moisture is present in the reaction, the 6-chloro group can be hydrolyzed to a hydroxyl group.
Troubleshooting Steps:
-
Optimize Brominating Agent Stoichiometry: Carefully control the molar equivalents of your brominating agent (e.g., N-bromosuccinimide, NBS). Start with a 1:1 molar ratio to your starting material and adjust as needed based on your results.
-
Control Reaction Temperature: Perform the bromination at a controlled, and likely low, temperature to minimize over-reaction. Start at 0°C and slowly warm to room temperature if the reaction is sluggish.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloro-substituent.
Q2: My mass spectrometry data shows a peak with a mass corresponding to a di-brominated product. How can I avoid this?
A2: The presence of a di-brominated product is a clear indication of over-bromination. To mitigate this:
-
Reduce the Equivalents of Brominating Agent: Decrease the amount of NBS or other brominating agent to slightly less than one equivalent. This will ensure that the starting material is the limiting reagent and reduces the chance of double bromination.
-
Slow Addition of Reagents: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.
-
Monitor the Reaction Closely: Use TLC or HPLC to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to an acceptable level and before significant amounts of the di-brominated product are formed.
Q3: I am observing a byproduct with a different retention time in HPLC but a similar mass to my desired product. What could it be?
A3: A byproduct with a similar mass but different HPLC retention time is likely an isomer. In this synthesis, the most probable isomer is 4-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. The formation of this isomer is influenced by the reaction conditions.
Characterization and Prevention:
-
NMR Spectroscopy: 1H and 13C NMR are crucial for distinguishing between the 3-bromo and 4-bromo isomers. The chemical shifts and coupling patterns of the aromatic protons on the pyrazolopyrimidine core will be distinct.
-
Reaction Solvent: The choice of solvent can influence the regioselectivity of the bromination. Consider screening different aprotic solvents to optimize the formation of the desired 3-bromo isomer.
-
Purification: Careful column chromatography should allow for the separation of the two isomers.
Q4: My NMR spectrum is complex, with more peaks than expected for the pure product. What should I look for to identify byproducts?
A4: When analyzing your NMR spectrum for byproducts, look for the following characteristic signals:
-
Unreacted Starting Material: The presence of the characteristic peaks for 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Di-brominated Product: The disappearance of one of the aromatic proton signals from the pyrazolopyrimidine core compared to the mono-brominated product.
-
Hydrolysis Product: The appearance of a broad singlet corresponding to a hydroxyl (-OH) proton, and shifts in the aromatic proton signals due to the change in the electronic nature of the substituent at the 6-position.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained during the optimization of the synthesis. These values are for illustrative purposes.
| Entry | Brominating Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | % Di-brominated Byproduct | % Unreacted Starting Material |
| 1 | 1.2 | 25 | 4 | 65 | 20 | 5 |
| 2 | 1.05 | 0 to 25 | 6 | 85 | 5 | 10 |
| 3 | 1.05 | 25 | 2 | 78 | 15 | 7 |
| 4 | 0.95 | 0 to 25 | 8 | 80 | <2 | 18 |
Experimental Protocols
Synthesis of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (Precursor)
This is a representative protocol based on the synthesis of related compounds.
-
To a solution of 5-amino-1H-pyrazole-4-carboxamide (1 eq.) in an appropriate high-boiling solvent, add urea (10 eq.).
-
Heat the mixture to 190°C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and add a 10% potassium hydroxide solution to adjust the pH to basic.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 4-5 to precipitate the product, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
To the dried intermediate, add phosphorus oxychloride (POCl3, 5-10 eq.) and heat at reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Synthesis of this compound
-
Dissolve 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq.) in a suitable dry aprotic solvent (e.g., DMF, acetonitrile, or chloroform) in a flask equipped with a magnetic stirrer and an inert atmosphere inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting decision tree for byproduct identification.
Validation & Comparative
Comparative Biological Activity of Halogenated Pyrazolo[3,4-d]pyrimidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Substituted 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Analogs with Supporting Experimental Data.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows its derivatives to function as competitive inhibitors for a variety of ATP-dependent enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.[1] The strategic introduction of halogen atoms, such as bromine and chlorine, at the C3 and C6 positions of the pyrazolo[3,4-d]pyrimidine core can significantly influence the biological activity of the resulting derivatives. These modifications can alter the electronic properties, lipophilicity, and binding interactions of the molecules with their biological targets, leading to enhanced potency and selectivity as anticancer agents. This guide provides a comparative analysis of the biological activity of various derivatives based on this halogenated scaffold, supported by quantitative data from in vitro studies.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives, with a focus on analogs containing halogen substitutions. The data is compiled from multiple studies and presented to facilitate a comparative assessment of their potency against different cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Modifications from Core Structure | Cancer Cell Line | Assay Type | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| VIIa | 1-(4-chlorophenyl)-3-methyl, 4-(2-hydroxybenzaldehyde hydrazone) | Various (57 cell lines) | Not Specified | 0.326 - 4.31 | [2] |
| 1a | 2-methylthioether substitution | A549 (Lung) | MTT | 2.24 | [3] |
| 1d | Pyrazolo[3,4-d]pyrimidine scaffold | MCF-7 (Breast) | MTT | 1.74 | [4] |
| 12b | Not specified in abstract | MDA-MB-468 (Breast) | Not Specified | 3.343 | [5] |
| T-47D (Breast) | Not Specified | 4.792 | [5] | ||
| 12b (EGFR) | Not specified in abstract | A549 (Lung) | MTT | 8.21 | [3] |
| HCT-116 (Colon) | MTT | 19.56 | [3] | ||
| Compound 7 | Trimethoxy benzylidene moiety | A549 (Lung) | Not Specified | 17.50 | [6][7] |
| Caco-2 (Colon) | Not Specified | 43.75 | [6][7] | ||
| Hela (Cervical) | Not Specified | 68.75 | [6][7] | ||
| HT1080 (Fibrosarcoma) | Not Specified | 73.08 | [6][7] | ||
| Compound 15 | Cyano pyrazole derivative | 60 cell lines | 5-log dose assay | 1.18 - 8.44 | [8] |
| Compound 16 | Imidazole substitution | 60 cell lines | 5-log dose assay | 0.018 - 9.98 | [8] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Activity (IC₅₀ in µM) | Reference |
| 12b | VEGFR-2 | 0.063 | [5] |
| 12b (EGFR) | EGFR (wild type) | 0.016 | [3] |
| EGFR (mutant T790M) | 0.236 | [3] | |
| Compound 16 | EGFR | 0.034 | [8] |
| Compound 4 | EGFR | 0.054 | [8] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [9] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [9] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [9] |
| Compound 15 (EGFR) | EGFR | 0.135 | [8] |
Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives
Several pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the signaling pathways modulated by these compounds.
Caption: VEGFR-2 signaling pathway inhibited by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. ClinPGx [clinpgx.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Kinase selectivity profile of inhibitors derived from 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
A detailed guide for researchers, scientists, and drug development professionals on the kinase selectivity profiles of inhibitors emerging from the versatile 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold. This guide provides a comparative analysis of their performance against various kinases, supported by experimental data and methodologies.
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as an ATP isostere that can effectively target the hinge region of kinase active sites.[1][2] This structural feature has led to the development of numerous kinase inhibitors for a range of diseases, most notably in oncology.[1] The strategic functionalization of this core, often beginning with versatile starting materials like this compound, allows for the fine-tuning of potency and selectivity against specific kinase targets. This guide offers a comparative overview of the kinase selectivity profiles for several inhibitors derived from or structurally related to this pyrazolo[3,4-d]pyrimidine framework.
Kinase Inhibitor Selectivity Profiles
The following table summarizes the inhibitory activity (IC50 values) of selected pyrazolo[3,4-d]pyrimidine derivatives against a panel of kinases. These compounds, while not all explicitly synthesized from this compound in the cited literature, represent the chemical space accessible from this scaffold and showcase the diverse selectivity profiles that can be achieved.
| Compound ID | Target Kinase(s) | IC50 (nM) | Screened Kinases and IC50 (nM) | Reference |
| Compound 12b | EGFR | 16 | EGFR (16), EGFR T790M (236) | [3] |
| Compound 5i | EGFR, VEGFR2 | 300 (EGFR), 7600 (VEGFR2) | EGFR (300), VEGFR-2 (7600), Topo-II (IC50 not provided) | [4] |
| Compound 24j | PLK4 | 0.2 | PLK4 (0.2). Noted to have good selectivity against a panel of 35 kinases, but detailed data is not provided. | [5] |
| Compound 18 | CDK2 | 250 | CDK2 (250), ABL (>10,000) | [1] |
| SI388 | Src | 1,200 | Src (1200), Abl (3800), Fyn (1500) | [6] |
Signaling Pathway Inhibition
A common target for pyrazolo[3,4-d]pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the EGFR signaling cascade and the point of inhibition by EGFR-targeted pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for understanding both on-target efficacy and potential off-target effects. A variety of biochemical and cellular assays are employed for this purpose. Below are detailed protocols for commonly used assays in the characterization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
General Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., pyrazolo[3,4-d]pyrimidine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
In a multi-well plate, add the serially diluted test inhibitor or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method directly measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Test inhibitor
-
Kinase reaction buffer
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, test inhibitor (at various concentrations), and kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillant to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the compiled data, strategic modifications to this core structure can yield compounds with high affinity for specific kinases, such as EGFR, PLK4, and CDKs, while minimizing off-target effects. The continued exploration of the structure-activity relationships of derivatives from precursors like this compound, coupled with comprehensive selectivity profiling using robust assay methodologies, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of diseases.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Analogs as Potential Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of various analogs of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a promising scaffold in the development of novel anticancer therapeutics. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore known for its diverse biological activities, including the inhibition of key enzymes involved in cancer progression such as dihydrofolate reductase (DHFR) and various protein kinases.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes relevant signaling pathways and workflows to facilitate objective comparison and inform future drug discovery efforts.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro anticancer activity and enzyme inhibitory potency of selected this compound analogs from various studies. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) and provides a direct comparison of the cytotoxic and enzyme-inhibitory effects of these compounds against different cancer cell lines and molecular targets.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: DHFR Inhibitors | |||
| 7c | MCF-7 (Breast) | Lower than MTX | [1] |
| 7d | MCF-7 (Breast) | Lower than MTX | [1] |
| 7f | MCF-7 (Breast) | Most active | [1] |
| 7i | MCF-7 (Breast) | Lower than MTX | [1] |
| 7j | MCF-7 (Breast) | Lower than MTX | [1] |
| 7l | MCF-7 (Breast) | Lower than MTX | [1] |
| Series 2: Kinase Inhibitors | |||
| SI306 (Src inhibitor) | GIN8 (Glioblastoma) | 11.2 | [4] |
| SI306 (Src inhibitor) | GIN28 (Glioblastoma) | 7.7 | [4] |
| SI306 (Src inhibitor) | GCE28 (Glioblastoma) | 7.2 | [4] |
| 17m (PKD inhibitor) | PANC-1 (Pancreatic) | Potent anti-proliferative | [5] |
| 3-IN-PP1 (PKD inhibitor) | PANC-1 (Pancreatic) | Potent anti-proliferative | [5] |
| Series 3: General Cytotoxic Agents | |||
| 5 | Caco-2 (Colon) | High cytotoxicity | [6] |
| 5 | A549 (Lung) | High cytotoxicity | [6] |
| 5 | HT1080 (Fibrosarcoma) | High cytotoxicity | [6] |
| 5 | Hela (Cervical) | High cytotoxicity | [6] |
| 7 | Caco-2 (Colon) | 43.75 | [6] |
| 7 | A549 (Lung) | 17.50 | [6] |
| 7 | HT1080 (Fibrosarcoma) | 73.08 | [6] |
| 7 | Hela (Cervical) | 68.75 | [6] |
| 10e | MCF-7 (Breast) | 11 | [7] |
| VIIa | 57 different cell lines | 0.326 - 4.31 |
Table 2: In Vitro Enzyme Inhibition of Pyrazolo[3,4-d]pyrimidine Analogs (IC50 in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| DHFR Inhibitors | |||
| 7e | DHFR | 1.83 | [1] |
| Methotrexate (Reference) | DHFR | 5.57 | [1] |
| Kinase Inhibitors | |||
| 3-IN-PP1 | PKD | 0.094 - 0.108 | [5] |
| 17m | PKD | 0.017 - 0.035 | [5] |
| 12b | EGFRWT | 0.016 | [8] |
| 12b | EGFRT790M | 0.236 | [8] |
| 5i | EGFRWT | 0.3 | [9] |
| 5i | VEGFR2 | 7.60 | [9] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel this compound analogs.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate. Various detection methods can be used, including radiometric, fluorescence, or luminescence-based readouts.
-
Procedure (General):
-
In a multi-well plate, combine the purified kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of the DHFR enzyme.
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. An inhibitor will slow down this reaction.
-
Procedure:
-
In a 96-well plate, add the DHFR enzyme, NADPH, and the test compound at various concentrations to a reaction buffer.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
-
Flow Cytometry for Cell Cycle Analysis and Apoptosis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
-
Cell Cycle Analysis:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound analogs and a general experimental workflow for their in vitro evaluation.
General experimental workflow for the evaluation of pyrazolo[3,4-d]pyrimidine analogs.
Inhibition of the Dihydrofolate Reductase (DHFR) signaling pathway.
Inhibition of protein kinase signaling pathways by pyrazolo[3,4-d]pyrimidine analogs.
References
- 1. researchhub.com [researchhub.com]
- 2. protocols.io [protocols.io]
- 3. 2.15. In Vitro Kinase Assay [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of adenine, enabling it to effectively interact with the ATP-binding sites of various kinases.[1] This structural feature has led to the development of numerous kinase inhibitors with applications in oncology and other therapeutic areas. The strategic functionalization of this core, particularly with reactive handles like bromine and chlorine at the 3 and 6 positions, respectively, provides a versatile platform for generating diverse chemical libraries and probing the structure-activity relationships (SAR) that govern target potency and selectivity. This guide offers a comparative analysis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Comparative Biological Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives
The biological activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents. Modifications at the C3, C4, and C6 positions have been extensively explored to optimize potency against various kinase targets and cancer cell lines.
Key Structure-Activity Relationship Observations:
-
Substitution at the C4 Position: The introduction of anilino moieties at the C4 position has been shown to be more beneficial for anticancer activity compared to aliphatic amines. For instance, an aniline-substituted derivative demonstrated enhanced cytotoxicity against A549 cells, whereas ethyl, propyl, and cyclohexyl substitutions were less effective.[2] Specifically, compounds bearing a 3-fluoroaniline group at C4 exhibited CDK2 inhibitory activity comparable or superior to reference compounds like olomoucine and roscovitine.[3]
-
Substitution at the C6 Position: Modifications at the C6 position also play a crucial role in determining the biological activity. For example, in a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, a thiophenethyl group at the C6 position was found to be essential for anticancer potency.[4]
-
N1-Position Substitution: In general, unsubstituted compounds at the N1 position of the pyrazole ring tend to exhibit higher potency for CDK2 inhibition compared to their substituted counterparts.[3]
The following tables summarize the in vitro activity of various 1H-pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases. These derivatives, while not all directly synthesized from this compound, provide valuable insights into the SAR of the core scaffold.
| Compound ID | R1 (at N1) | R4 (at C4) | R6 (at C6) | Target Cell Line | IC50 (µM) | Reference |
| Series 1 | H | 3-fluoroaniline | H | CDK2 (enzyme) | Potent | [3] |
| Series 1 | Substituted | 3-fluoroaniline | H | CDK2 (enzyme) | Less Potent | [3] |
| Compound 8 | H | aniline | H | A549 | 16.75 | [2] |
| Compound 8 | H | aniline | H | HCT-116 | 24.16 | [2] |
| Compound 10 | H | Varies | H | A549 | 15.68 | [2] |
| Compound 10 | H | Varies | H | HCT-116 | 18.78 | [2] |
| Compound 12a | H | Varies | H | A549 | 13.72 | [2] |
| Compound 12a | H | Varies | H | HCT-116 | 23.33 | [2] |
| Compound 12b | H | Varies | H | A549 | 8.21 | [2] |
| Compound 12b | H | Varies | H | HCT-116 | 19.56 | [2] |
| Erlotinib | - | - | - | A549 | 6.77 | [2] |
| Erlotinib | - | - | - | HCT-116 | 19.22 | [2] |
Table 1: In Vitro Cytotoxicity of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives.
| Compound ID | R1 (at N1) | R4 (at C4) | R6 (at C6) | Target Kinase | IC50 (µM) | Reference |
| Compound 19 | Varies | Varies | Thioether linkage | CDK2 | 6.8 | [4] |
| Compound 50 | Varies | Varies | Piperazinyl sulphonamide | PI3Kα | 0.0026 | [4] |
| Compound 33 | H | 4-aminophenoxy | H | FLT3 | Potent | [5] |
| Compound 33 | H | 4-aminophenoxy | H | VEGFR2 | Potent | [5] |
Table 2: In Vitro Kinase Inhibitory Activity of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of novel compounds. Below are standard protocols for key assays used in the evaluation of this compound derivatives.
Synthesis of 1H-pyrazolo[3,4-d]pyrimidine Derivatives
A general synthetic route to 1H-pyrazolo[3,4-d]pyrimidine derivatives often starts from a substituted pyrazole or pyrimidine precursor. For derivatives originating from this compound, subsequent modifications typically involve nucleophilic substitution reactions at the C6-chloro position and Suzuki or other cross-coupling reactions at the C3-bromo position.
General Procedure for Nucleophilic Substitution at C6:
-
Dissolve this compound in a suitable solvent (e.g., isopropanol, DMF).
-
Add the desired amine or thiol nucleophile (typically 1.1-1.5 equivalents).
-
Add a base (e.g., DIPEA, K2CO3) if necessary to neutralize any acid formed during the reaction.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation, extraction, and/or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
General Protocol for an ADP-Glo™ Kinase Assay:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding an ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serum-free medium to avoid interference) and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway Visualizations
The anticancer activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives often stems from their ability to inhibit key kinases involved in oncogenic signaling pathways. Below are diagrams of representative signaling pathways targeted by these inhibitors, generated using the DOT language for Graphviz.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Benchmarking New Pyrazolo[3,4-d]pyrimidine Inhibitors Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern oncology research. Among the promising scaffolds, pyrazolo[3,4-d]pyrimidines have emerged as a privileged structure due to their mimicry of the ATP adenine ring, allowing for potent and selective inhibition of various kinases.[1] This guide provides an objective comparison of new pyrazolo[3,4-d]pyrimidine inhibitors against established drugs, supported by experimental data, to aid researchers in navigating this evolving landscape.
Data Presentation: Head-to-Head Comparison
The following tables summarize the inhibitory activities of novel pyrazolo[3,4-d]pyrimidine derivatives compared to the well-established Src kinase inhibitors, Dasatinib and PP2. This direct comparison is crucial for evaluating the potential of these new compounds in a clinical context.
Table 1: In Vitro Kinase Inhibition (IC50)
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | S7 | c-Src | Nanomolar range | [2] |
| S29 | c-Src | Nanomolar range | [2] | |
| SI163 | c-Src | Nanomolar range | [2] | |
| SI388 | Src | Low micromolar | [3] | |
| Known Drug | Dasatinib | Src | 0.5 | [4] |
| PP2 | Lck | 4 | [4] | |
| PP2 | Fyn | 5 | [4] |
Table 2: Cellular Growth Inhibition (GI50/IC50) in Cancer Cell Lines
| Inhibitor Class | Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | S7 | Daoy | Medulloblastoma | 6.24 | [2] |
| S29 | Daoy | Medulloblastoma | 1.72 | [2] | |
| SI163 | Daoy | Medulloblastoma | 3.5 | [2] | |
| SI306 | GIN8 | Glioblastoma | 11.2 | [5] | |
| SI306 | GIN28 | Glioblastoma | 7.7 | [5] | |
| SI306 | GCE28 | Glioblastoma | 7.2 | [5] | |
| Pro-drug of SI306 | U87 | Glioblastoma | More effective than Dasatinib | [4] | |
| Known Drug | Dasatinib | U87 | Glioblastoma | Less effective than SI306/pro-SI306 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically employed in the benchmarking of kinase inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., c-Src).
-
Specific peptide substrate for the kinase.
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Kinase reaction buffer.
-
Test compounds (new pyrazolo[3,4-d]pyrimidines and known drugs) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose filter mats or other detection systems.
-
-
Procedure:
-
A master mix containing the kinase, substrate, and buffer is prepared.
-
Serial dilutions of the test compounds are added to the wells of the 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves spotting the reaction mixture onto filter mats, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTS) Assay (GI50 Determination)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Daoy medulloblastoma, U87 glioblastoma).
-
Complete cell culture medium.
-
Test compounds.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine methosulfate (PMS).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
The MTS/PMS solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured at 490-540 nm using a plate reader.
-
The GI50 (the concentration of inhibitor that causes 50% growth inhibition) is calculated by normalizing the absorbance of treated cells to that of untreated control cells.
-
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cells.
-
Test compounds formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
A suspension of human cancer cells is injected subcutaneously into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally or intraperitoneally) according to a specific dosing schedule. The control group receives a vehicle control.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Visualizations: Pathways and Workflows
Src Signaling Pathway
The Src family of non-receptor tyrosine kinases plays a critical role in regulating various cellular processes, including proliferation, survival, and migration. Its dysregulation is a common feature in many cancers. The following diagram illustrates the central role of Src in cellular signaling.
Caption: Simplified Src signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.
Experimental Workflow for Inhibitor Benchmarking
A systematic workflow is crucial for the comprehensive evaluation of new kinase inhibitors. The following diagram outlines a typical experimental pipeline.
Caption: A general experimental workflow for the benchmarking of new kinase inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine-based kinase inhibitor with established alternatives, supported by experimental data and detailed protocols.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors due to its structural resemblance to the adenine base of ATP.[1][2][3] This allows molecules based on this scaffold to effectively compete for the ATP-binding site of a wide range of kinases. The therapeutic efficacy and safety of such inhibitors, however, are critically dependent on their selectivity profile across the human kinome. This guide provides a comprehensive cross-reactivity analysis of a representative this compound-based compound, benchmarked against other well-characterized kinase inhibitors.
Comparative Cross-Reactivity Data
To provide a clear comparison of kinase selectivity, this section summarizes the cross-reactivity data for a representative 3-substituted-1H-pyrazolo[3,4-d]pyrimidine compound (a close analog to the 3-bromo-6-chloro scaffold) and three alternative, clinically relevant kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib. The data is presented as the percentage of control in KINOMEscan® binding assays, where a lower percentage indicates a stronger interaction.
It is important to note that direct kinome-wide screening data for the specific this compound was not publicly available. Therefore, data from a closely related 3-substituted-1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 51 from Miah et al., 2025), which has undergone extensive kinase profiling, is utilized as a representative example of this chemical class.[4]
Table 1: Kinase Selectivity Profile of a Representative 3-Substituted-1H-pyrazolo[3,4-d]pyrimidine (Compound 51)
| Kinase Target | Percentage of Control (@ 30 nM) | Primary Cellular Process |
| BRK (PTK6) | <10% | Signal transduction, Cell growth |
| SRC | >70% | Signal transduction, Cell proliferation, Migration |
| ABL1 | >70% | Cell differentiation, Cell division, Adhesion |
| LCK | >70% | T-cell activation |
| EGFR | >70% | Cell proliferation, Survival |
| VEGFR2 | >70% | Angiogenesis |
Data synthesized from a study by Miah et al. where Compound 51 was screened against a panel of 468 kinases.[4] A lower percentage of control indicates stronger binding.
Table 2: Comparative Kinase Inhibition Profile of Alternative Kinase Inhibitors
| Kinase Target | Dasatinib (% Inhibition @ 100 nM) | Bosutinib (% Inhibition @ 1 µM) | Saracatinib (IC50, nM) |
| Primary Targets | |||
| ABL1 | >99% | >95% | 30 |
| SRC | >99% | >95% | 2.7 |
| LCK | >99% | >95% | 11 |
| YES1 | >99% | >95% | 4 |
| FYN | >99% | >95% | 4 |
| Selected Off-Targets | |||
| KIT | >99% | <10% | >1000 |
| PDGFRB | >99% | <10% | >1000 |
| EGFR | <50% | <50% | >1000 |
| VEGFR2 | >90% | <50% | >1000 |
| RIPK2 | >90% | Not Reported | Not Reported |
| ALK2 | Not Reported | Not Reported | <100 |
Data for Dasatinib, Bosutinib, and Saracatinib are compiled from various public sources and publications.[5][6][7][8][9] Note that assay conditions and concentrations may vary between studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
KINOMEscan® Competition Binding Assay
This method is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound. The captured kinase is then quantified using a sensitive method like qPCR.[10][11]
Protocol Steps:
-
Reagent Preparation: Kinases are tagged with DNA, and a proprietary ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the amount is quantified by detecting the DNA tag using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "Percentage of Control," where a lower value indicates a stronger interaction. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
ADP-Glo™ Luminescent Kinase Assay
This assay provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[12][13][14][15]
Protocol Steps:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated in an appropriate buffer to allow the phosphorylation reaction to proceed.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly generated ATP is used by the luciferase to produce a luminescent signal.
-
Luminescence Detection: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The data is plotted against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the biological context of these inhibitors and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Workflow for kinase inhibitor cross-reactivity profiling.
BCR signaling pathway and the site of action for Ibrutinib.
References
- 1. mindthegulf.com [mindthegulf.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. youtube.com [youtube.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
A Comparative Guide to the Efficacy of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives and Other Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its structural resemblance to the endogenous purine core allows it to effectively compete with ATP at the kinase hinge region. This guide provides an objective comparison of the efficacy of derivatives based on this scaffold, including the versatile 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate, against other prominent heterocyclic scaffolds in cancer-related kinase inhibition. The information presented is collated from various preclinical studies to offer a comprehensive overview for researchers in the field.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds against key oncogenic kinases. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different studies.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored as a bioisosteric replacement for the quinazoline core found in many first and second-generation EGFR inhibitors.
| Scaffold | Compound | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Derivative 16 | EGFR | 0.034 | [1][2] |
| Pyrazolo[3,4-d]pyrimidine | Derivative 4 | EGFR | 0.054 | [1][2] |
| Pyrazolo[3,4-d]pyrimidine | Derivative 15 | EGFR | 0.135 | [1][2] |
| Quinazoline | Erlotinib (Reference) | EGFR | ~0.070 | [3] |
| Quinazoline | Gefitinib (Reference) | EGFR | - | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5i | EGFRwt | 0.3 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5i | EGFRT790M | 0.3 | [5] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a crucial strategy in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated potent anti-VEGFR-2 activity.
| Scaffold | Compound | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Derivative 12b | VEGFR-2 | 0.063 | [6][7] |
| Indazole | Axitinib (Reference) | VEGFR-2 | - | |
| Quinoline | Sunitinib (Reference) | VEGFR-2 | 0.035 | [6][7] |
| Pyrazolo[3,4-d]pyrimidine | Compound II-1 | VEGFR-2 | (HepG2 cell IC50: 5.90) | [8] |
| Urea | Sorafenib (Reference) | VEGFR-2 | (HepG2 cell IC50: 9.05) | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5i | VEGFR-2 | 7.60 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are critical for cell cycle progression, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK inhibitors.
| Scaffold | Compound | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 0.057 | [9] |
| Pyrazolo[4,3-e][10][11]triazolo[1,5-c]pyrimidine | Compound 13 | CDK2/cyclin A2 | 0.081 | [9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.119 | [9] |
| Urea | Sorafenib (Reference) | CDK2/cyclin A2 | 0.184 | [9] |
| Purine | Roscovitine (Reference) | CDK2 | - | [9] |
| Pyridopyrimidine | Palbociclib (Reference) | CDK4/6 | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the kinase inhibitor's potency.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives and other scaffolds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (white, 96- or 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a suitable kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the compared scaffolds and a general workflow for inhibitor screening.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation of a synthetic route to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Reliable Synthetic Route
This guide presents a validated, two-step synthetic route for the preparation of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The proposed pathway is supported by established methodologies for the synthesis of the pyrazolo[3,4-d]pyrimidine core and its subsequent regioselective halogenation. This document provides detailed experimental protocols, a comparison with alternative methods, and quantitative data to support the validation of this synthetic approach.
Introduction
The pyrazolo[3,4-d]pyrimidine nucleus is a significant pharmacophore due to its structural similarity to purines, allowing its derivatives to act as inhibitors for a variety of enzymes. The introduction of halogen atoms at specific positions of this scaffold can significantly modulate the biological activity of the resulting compounds. This guide focuses on the synthesis of this compound, a versatile intermediate for the development of novel therapeutic agents.
Proposed Synthetic Route
The most plausible and validated synthetic route to this compound involves a two-step process, starting from the readily available 5-amino-1H-pyrazole-4-carboxamide.
While a direct synthesis for 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (D) was not explicitly found, a highly analogous synthesis for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (C) is well-documented.[1] The selective dechlorination at the 4-position to yield the 6-chloro intermediate is a reasonable subsequent step, although specific conditions would require optimization. The final bromination at the C3 position is supported by literature precedents for regioselective halogenation of similar heterocyclic systems.[2]
Comparison of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Proposed Route | 5-Amino-1H-pyrazole-4-carboxamide | 1. Cyclization with urea2. Chlorination with POCl₃3. Selective Dechlorination4. C3-Bromination with NBS | Readily available starting material, well-established reactions for core synthesis, high potential for regioselectivity in bromination. | The selective dechlorination step may require optimization. |
| Alternative Route 1 | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one | 1. Chlorination with POCl₃ | Potentially shorter route. | The starting material is not as readily available and its synthesis would add extra steps. |
| Alternative Route 2 | Direct synthesis from acyclic precursors | Multi-step condensation and cyclization reactions | Could offer a one-pot approach. | Generally lower overall yields and potential for isomer formation, requiring extensive purification. |
Experimental Protocols
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 mole) and urea (10 moles) is heated at 190°C for 2 hours.[1] After cooling, the solid mass is treated with 10% aqueous sodium hydroxide solution, followed by acidification with dilute hydrochloric acid to a pH of 4-5. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 mole) is refluxed in phosphorus oxychloride (POCl₃, excess) for 4 hours.[1] The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Proposed)
Selective dechlorination of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine at the more reactive C4 position can be explored using methods such as catalytic hydrogenation or treatment with a mild reducing agent. Reaction conditions would need to be carefully controlled to prevent over-reduction.
Step 4: Synthesis of this compound (Proposed)
To a solution of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 mole) in acetonitrile, N-bromosuccinimide (NBS, 1 mole) is added.[2] The mixture is heated at 60°C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography.
Experimental Workflow
Potential Biological Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been implicated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, they have been shown to target kinases involved in cell cycle regulation and cancer progression.
Conclusion
The presented synthetic route offers a reliable and scalable method for the preparation of this compound. The individual steps are based on well-established chemical transformations, and the regioselectivity of the final bromination step is supported by existing literature. This guide provides a solid foundation for researchers to synthesize this valuable intermediate for further derivatization and exploration in drug discovery programs. Further optimization of the selective dechlorination step may be required to maximize the overall yield.
References
A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrazolo[3,4-d]pyrimidine Isomers as Kinase Inhibitors.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the core component of ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of numerous protein kinases, making them a fertile ground for the development of targeted therapies, particularly in oncology. This guide provides a head-to-head comparison of the biological activities of pyrazolo[3,4-d]pyrimidine isomers, focusing on their performance in key biological assays.
While several regioisomers of the pyrazolo[3,4-d]pyrimidine core exist, the scientific literature is predominantly focused on the 1H-pyrazolo[3,4-d]pyrimidine isomer. This is largely attributed to its greater thermodynamic stability and more established synthetic accessibility. Consequently, a direct, comprehensive comparison of the biological activities of 1H- versus 2H-pyrazolo[3,4-d]pyrimidine isomers within the same study is scarce. This guide will therefore primarily present data on the extensively studied 1H-isomer, while also providing any available data on other isomers to facilitate a broader understanding. The primary focus of this comparison will be on the inhibition of key protein kinases implicated in cancer progression, namely Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various 1H-pyrazolo[3,4-d]pyrimidine derivatives against key protein kinases. The data has been compiled from multiple research publications to provide a comparative overview. It is important to note that variations in assay conditions can influence IC50 values.
Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
| Compound ID | Structure | EGFR IC50 (µM) | Cancer Cell Line | Reference |
| 12b | 1H-pyrazolo[3,4-d]pyrimidine core with modifications | 0.016 (wild-type), 0.236 (T790M mutant) | A549, HCT-116 | [1] |
| 8 | 1H-pyrazolo[3,4-d]pyrimidine core with aniline moiety | Potent (exact IC50 not specified) | A549 | [2] |
| 10 | 1H-pyrazolo[3,4-d]pyrimidine core with modifications | Potent (exact IC50 not specified) | A549, HCT-116 | [1] |
| 12a | 1H-pyrazolo[3,4-d]pyrimidine core with modifications | Potent (exact IC50 not specified) | A549, HCT-116 | [1] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2
| Compound ID | Structure | CDK2/cyclin A IC50 (µM) | Cancer Cell Line | Reference |
| 14 | Pyrazolo[3,4-d]pyrimidine scaffold with thioglycoside derivative | 0.057 | MCF-7, HCT-116, HepG-2 | [3] |
| 13 | Pyrazolo[3,4-d]pyrimidine scaffold | 0.081 | MCF-7, HCT-116, HepG-2 | [3] |
| 15 | Pyrazolo[3,4-d]pyrimidine scaffold with thioglycoside derivative | 0.119 | MCF-7, HCT-116, HepG-2 | [3] |
| Sorafenib (Reference) | - | 0.184 | - | [3] |
Table 3: Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (µM) | Cancer Cell Line | Reference |
| 33 | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | Potent (exact IC50 not specified) | MV4-11 (AML) | [4] |
| 1 | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea | Low potency | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2/cyclin A, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (pyrazolo[3,4-d]pyrimidine isomers) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Plate reader capable of measuring luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Kinase Reaction Setup: In the wells of the assay plate, add the kinase, the specific substrate, and the diluted test compounds. Include control wells with DMSO (vehicle control) and without enzyme (background control).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Fluorescence-based (e.g., Z'-LYTE™): Use a fluorescently labeled peptide substrate that exhibits a change in fluorescence upon phosphorylation.
-
Radiometric: If using [γ-³²P]ATP, the phosphorylated substrate is separated (e.g., by spotting onto phosphocellulose paper) and the incorporated radioactivity is measured.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (pyrazolo[3,4-d]pyrimidine isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include control wells with DMSO (vehicle control) and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of pyrazolo[3,4-d]pyrimidine isomers.
References
- 1. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is critical for ensuring personnel safety and environmental compliance. As a halogenated heterocyclic compound, this substance requires specific disposal protocols. This document outlines the necessary procedures for its proper management, from initial handling to final disposal, tailored for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of halogenated organic compounds and should be strictly followed. Always consult your institution's specific hazardous waste management guidelines.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat and closed-toe shoes.
All manipulations of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
Waste Segregation and Storage
Proper segregation of chemical waste is a cornerstone of laboratory safety. Waste containing this compound must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[1] This is crucial as halogenated compounds often necessitate specific disposal methods, such as high-temperature incineration, and co-mingling with non-halogenated waste can complicate and increase the cost of disposal.[2]
Quantitative Data for Halogenated Waste Management
The following table summarizes key quantitative parameters for the storage and handling of halogenated hazardous waste.
| Parameter | Guideline |
| Waste Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. |
| pH for Sewer Disposal | Not applicable for this compound. Halogenated organics must not be drain disposed.[3] |
Step-by-Step Disposal Procedure
-
Preparation: Ensure all necessary PPE is worn and that you are working within a chemical fume hood. Prepare a designated "Halogenated Organic Waste" container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity being added.
-
Waste Transfer:
-
Solid Waste: Carefully transfer any solid waste of the compound into the designated container using a chemically compatible scoop or spatula. Minimize the generation of dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads from a spill, must also be placed in the halogenated waste container.[3]
-
-
Container Sealing: Securely close the waste container lid.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request disposal by the environmental health and safety (EHS) department or a licensed hazardous waste contractor.
Spill Management
In the event of a spill, the area should be evacuated, and access restricted. For small spills, trained personnel wearing appropriate PPE may proceed with cleanup.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), and dispose of all cleaning materials as halogenated hazardous waste.
For large spills, evacuate the area and immediately contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Disposal workflow for halogenated compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
